Euchrestaflavanone A
Description
This compound has been reported in Euchresta formosana, Lespedeza davidii, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-12,23,26-28H,7,9,13H2,1-4H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIMEYWWZBBDCM-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315194 | |
| Record name | Euchrestaflavanone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80510-05-0 | |
| Record name | Euchrestaflavanone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80510-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Euchrestaflavanone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolating Euchrestaflavanone A: A Technical Guide for Researchers
For Immediate Release
TAIPEI, Taiwan – In the ongoing quest for novel therapeutic agents from natural sources, the prenylated flavanone Euchrestaflavanone A, isolated from the roots of Euchresta formosana, has garnered significant interest. This technical guide provides a comprehensive overview of the isolation, purification, and structural elucidation of this compound, tailored for researchers, scientists, and drug development professionals. The guide consolidates data from various phytochemical studies, presenting detailed experimental protocols and quantitative data to facilitate further research and development.
Introduction
Euchresta formosana, a member of the Fabaceae family, is a plant native to Taiwan and has been a source of various bioactive secondary metabolites. Among these, this compound, a prenylated flavanone, has been identified as a constituent of its roots.[1][2] Prenylated flavonoids are a class of compounds known for their diverse pharmacological activities, making this compound a compound of interest for potential drug discovery and development. This document outlines the key steps and methodologies for the successful isolation and characterization of this promising natural product.
Experimental Protocols
Plant Material Collection and Preparation
Fresh roots of Euchresta formosana are collected and authenticated. The roots are then washed, air-dried, and pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Flavonoids
The powdered root material is subjected to extraction to isolate the crude mixture of flavonoids.
Protocol:
-
Macerate the powdered roots of Euchresta formosana (approximately 1.0 kg) with methanol (MeOH) at room temperature.
-
Perform the extraction three times to ensure maximum yield.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
Fractionation of the Crude Extract
The crude methanolic extract is then partitioned to separate compounds based on their polarity.
Protocol:
-
Suspend the crude methanolic extract in water.
-
Perform sequential partitioning with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Concentrate each fraction to dryness. The chloroform-soluble fraction is typically enriched with flavanones and is taken forward for further purification.
Purification of this compound
The purification of this compound from the chloroform-soluble fraction is achieved through a series of chromatographic techniques.
Column Chromatography
Protocol:
-
Subject the chloroform-soluble fraction to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate. A typical gradient starts with 100% n-hexane and gradually increases the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions showing similar TLC profiles. Fractions containing this compound are typically eluted with an intermediate polarity solvent mixture.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification, fractions enriched with this compound from column chromatography are subjected to preparative HPLC.
Protocol:
-
Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol).
-
Inject the solution onto a preparative reversed-phase C18 column.
-
Elute with an isocratic or gradient system of methanol and water.
-
Monitor the eluent with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent to yield pure this compound.
Structural Elucidation
The structure of the isolated this compound is confirmed through spectroscopic analysis.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Data | Observed Values |
| ¹H-NMR (CDCl₃) | Data to be populated from specific literature |
| ¹³C-NMR (CDCl₃) | Data to be populated from specific literature |
| Mass Spectrometry | Data to be populated from specific literature |
Visualizing the Workflow
The following diagrams illustrate the key processes in the isolation of this compound.
Caption: Overall workflow for the isolation of this compound.
Caption: Detailed chromatographic purification steps.
Conclusion
This technical guide provides a foundational framework for the isolation and characterization of this compound from Euchresta formosana. The detailed protocols and structured data presentation are intended to support researchers in their efforts to explore the therapeutic potential of this and other related natural products. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential applications in drug development.
References
Euchrestaflavanone A: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchrestaflavanone A is a prenylated flavonoid that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and isolation, and a detailed examination of its role in cell signaling pathways. The information is tailored for professionals in research, drug discovery, and development.
Natural Sources of this compound
The primary natural source of this compound identified in the scientific literature is Cudrania tricuspidata, a perennial plant belonging to the Moraceae family.[1][2] This plant is widely distributed in East Asia and has a long history of use in traditional medicine.[1] Various parts of the plant, including the root bark, leaves, stems, and fruit, are known to contain a rich diversity of phytochemicals, with flavonoids and xanthones being major constituents.[1]
While this compound has been specifically isolated from the root bark of Cudrania tricuspidata, quantitative data on its specific yield from different plant parts is not extensively available in the current body of literature.[3][4][5][6][7] However, studies have focused on the total flavonoid and phenolic content of various extracts from C. tricuspidata, providing valuable insights into the optimal extraction conditions for these classes of compounds.
Quantitative Data on Total Flavonoid and Phenolic Content in Cudrania tricuspidata
The following table summarizes findings on the total flavonoid and phenolic content in Cudrania tricuspidata leaves under different extraction conditions. This data can serve as a valuable proxy for researchers aiming to optimize the extraction of flavonoid compounds, including this compound.
| Plant Part | Extraction Solvent | Temperature (°C) | Total Phenolic Content (mg/g) | Total Flavonoid Content (mg/g) |
| Leaves | Water | 100 | 77.11 | 48.89 |
| Leaves | Ethanol | 78 | 45.64 | 7.73 |
| Leaves | Hexane | 68 | 0.343 | - |
Data compiled from studies on the optimization of extraction from Cudrania tricuspidata leaves.
Experimental Protocols: Extraction and Isolation
While a specific, detailed protocol for the extraction and isolation of this compound is not explicitly outlined in the reviewed literature, a general methodology can be inferred from studies on the isolation of flavonoids from Cudrania tricuspidata. The following is a composite protocol based on these findings.
General Workflow for Flavonoid Isolation from Cudrania tricuspidata
Methodology Details:
-
Plant Material Preparation: The root bark of Cudrania tricuspidata is collected, washed, dried, and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is then subjected to extraction with an organic solvent. Chloroform and ethanol have been successfully used to extract flavonoids from this plant.[5] This process is typically carried out at room temperature or with gentle heating over an extended period.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient of solvents with increasing polarity is used to elute different fractions.
-
Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Final Purification: Fractions enriched with this compound may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to achieve high purity.
-
Structural Elucidation: The final confirmation of the isolated compound as this compound is performed using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7]
Signaling Pathway: Anti-Platelet Activity
This compound has been shown to possess anti-platelet and anti-thrombotic properties.[8] Its mechanism of action involves the upregulation of the cyclic adenosine monophosphate (cAMP)-dependent signaling pathway in platelets.[8]
An increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, which ultimately results in the inhibition of platelet activation and aggregation. One of the key substrates of PKA in this pathway is the Vasodilator-Stimulated Phosphoprotein (VASP). Phosphorylation of VASP is associated with the inhibition of platelet adhesion and aggregation.
Conclusion
This compound, primarily sourced from the root bark of Cudrania tricuspidata, exhibits significant potential in the realm of drug development, particularly due to its anti-platelet properties. While specific quantitative data on its natural abundance remains an area for further investigation, the established methodologies for flavonoid extraction and the elucidated signaling pathway provide a solid foundation for future research. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the therapeutic applications of this promising natural compound.
References
- 1. Pharmacological Treasures of the Moraceae Family: Bioactive Compounds and Therapeutic Potential | Plant Science Today [horizonepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. Cudraflavanone A, a flavonoid isolated from the root bark of Cudrania tricuspidata, inhibits vascular smooth muscle cell growth via an Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cudraflavanone A purified from Cudrania tricuspidata induces apoptotic cell death of human leukemia U937 cells, at least in part, through the inhibition of DNA topoisomerase I and protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-neuroinflammatory effects of cudraflavanone A isolated from the chloroform fraction of Cudrania tricuspidata root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-neuroinflammatory effects of cudraflavanone A isolated from the chloroform fraction of Cudrania tricuspidata root bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Chemical constituents from cell suspension cultures of Cudrania tricuspidata] - PubMed [pubmed.ncbi.nlm.nih.gov]
biosynthesis pathway of Euchrestaflavanone A
An In-depth Technical Guide on the Biosynthesis of Euchrestaflavanone A
Introduction
This compound, also known as Sophoraflavanone B or 8-prenylnaringenin (8-PN), is a prenylated flavonoid recognized as one of the most potent phytoestrogens. Its significant biological activities have garnered interest among researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of its biosynthetic pathway, focusing on the core enzymatic steps, quantitative data, and the experimental protocols used to elucidate this pathway. The biosynthesis is a multi-step process that combines the general phenylpropanoid pathway with a specific, final prenylation step. While named for the Euchresta genus, much of the detailed enzymatic work, particularly for the key prenylation step, has been characterized in other leguminous plants, most notably Sophora flavescens.
The Biosynthetic Pathway
The formation of this compound is a specialized branch of the broader flavonoid biosynthesis pathway. It originates from the primary metabolite L-phenylalanine and proceeds through two major stages:
-
Formation of the Flavanone Backbone (Naringenin): This stage follows the well-established general phenylpropanoid pathway.
-
Prenylation of Naringenin: This is the crucial, final step where a dimethylallyl group is attached to the naringenin scaffold to form this compound.
Stage 1: Phenylpropanoid and Flavonoid Pathway to Naringenin
The synthesis begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid. This intermediate is subsequently activated by 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA.[1]
The first committed step to the flavonoid skeleton is catalyzed by chalcone synthase (CHS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] This chalcone undergoes intramolecular cyclization, a reaction catalyzed by chalcone isomerase (CHI) , to yield the flavanone naringenin .[1][2] Naringenin serves as the direct precursor for the final step in this compound biosynthesis.
Stage 2: C8-Prenylation of Naringenin
The defining step in the biosynthesis of this compound is the regio-specific attachment of a C5 prenyl group (dimethylallyl) from dimethylallyl diphosphate (DMAPP) to the C-8 position of the naringenin A-ring.[3] This Friedel-Crafts alkylation is catalyzed by a specific naringenin 8-prenyltransferase (N8DT) .
A well-characterized enzyme for this reaction is SfN8DT-1 , isolated from the root bark of Sophora flavescens.[4][5] This membrane-bound enzyme demonstrates high specificity for flavanone substrates like naringenin and the prenyl donor DMAPP.[1][4] The product of this reaction is (2S)-8-prenylnaringenin , known as this compound.
Caption: Biosynthetic pathway of this compound from L-Phenylalanine.
Quantitative Data
Quantitative enzymatic data for the complete biosynthetic pathway is limited. However, the key enzyme Naringenin 8-prenyltransferase from Sophora flavescens (SfN8DT-1) has been characterized after heterologous expression in yeast. The apparent Michaelis-Menten constants (Kₘ) provide insight into the enzyme's affinity for its substrates.
| Enzyme | Substrate | Apparent Kₘ (µM) | Source Organism | Reference |
| SfN8DT-1 (recombinant) | Naringenin | 55 | Sophora flavescens | [1] |
| SfN8DT-1 (recombinant) | DMAPP | 106 | Sophora flavescens | [1] |
Experimental Protocols
This section details a representative protocol for the cloning and functional characterization of a naringenin 8-prenyltransferase, based on methodologies reported for enzymes like SfN8DT-1 and other flavonoid prenyltransferases.[1][5][6]
Cloning of Naringenin 8-Prenyltransferase (N8DT)
This workflow outlines the process from RNA extraction to obtaining a functionally expressed enzyme.
Caption: Experimental workflow for cloning and expressing a plant prenyltransferase.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissue known to accumulate prenylated flavonoids (e.g., root bark of S. flavescens). First-strand cDNA is synthesized using a reverse transcriptase with an oligo(dT) primer.
-
PCR Amplification: Degenerate primers, designed from conserved regions of known plant prenyltransferases, are used to amplify a partial cDNA fragment. The full-length open reading frame is subsequently obtained using RACE (Rapid Amplification of cDNA Ends).
-
Vector Ligation and Transformation: The full-length cDNA is cloned into a yeast expression vector (e.g., pYES2) and transformed into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) using the lithium acetate method.
-
Protein Expression and Microsome Preparation: Transformed yeast cells are grown in selective media and protein expression is induced with galactose. Cells are harvested, lysed, and subjected to differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound prenyltransferase.[5]
In Vitro Prenyltransferase Enzyme Assay
This protocol is for determining the activity and substrate specificity of the expressed N8DT enzyme.
Reaction Mixture (Total Volume: 200 µL):
-
Flavonoid Substrate: 100 µM Naringenin (dissolved in DMSO)
-
Prenyl Donor: 200 µM DMAPP
-
Enzyme Source: 20-50 µg of total microsomal protein[6]
Procedure:
-
Combine buffer, MgCl₂, DTT, and the microsomal protein preparation in a microcentrifuge tube.
-
Add the naringenin substrate and briefly pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding DMAPP.
-
Terminate the reaction by adding an equal volume (200 µL) of ice-cold methanol or ethyl acetate.[6]
-
Vortex vigorously and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for product formation.
Product Analysis and Quantification
Methodology:
-
HPLC Analysis: The reaction supernatant is analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient of water and acetonitrile (both containing 0.1% formic acid).[6]
-
Detection: Products are monitored using a photodiode array (PDA) detector. The formation of 8-prenylnaringenin is identified by its characteristic retention time and UV spectrum compared to an authentic standard.[5]
-
Mass Spectrometry (MS) Confirmation: The identity of the product is unequivocally confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS). The enzymatic product should exhibit the correct mass-to-charge ratio (m/z) for 8-prenylnaringenin ([M+H]⁺ at m/z 341).[5]
Conclusion
The biosynthesis of this compound is a specialized extension of the general flavonoid pathway, culminating in a critical C8-prenylation of naringenin. The identification and characterization of naringenin 8-prenyltransferases, such as SfN8DT-1 from Sophora flavescens, have been pivotal in understanding this process at a molecular level.[4] The elucidation of this pathway and its key enzymes provides valuable tools for metabolic engineering and synthetic biology approaches, enabling the potential for microbial production of this high-value phytoestrogen for applications in human health and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cloning and characterization of naringenin 8-prenyltransferase, a flavonoid-specific prenyltransferase of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]
- 7. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PMC [pmc.ncbi.nlm.nih.gov]
Euchrestaflavanone A: A Comprehensive Technical Review of Its Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchrestaflavanone A is a prenylated flavanone, a type of flavonoid, that has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information is presented to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Profile
This compound is a natural compound that has been isolated from various plant species, including Euchresta formosana and Lespedeza davidii. Its chemical structure is characterized by a flavanone backbone with two prenyl groups attached.
Table 1: Chemical Identification of this compound
| Property | Value |
| IUPAC Name | (2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chroman-4-one |
| Molecular Formula | C25H28O5 |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 80510-05-0 |
| PubChem CID | 484588 |
Biological Activities and Quantitative Data
This compound has demonstrated significant biological activities, particularly in the areas of anticancer and multidrug resistance inhibition.
Anticancer Activity
This compound has shown potent cytotoxic effects against a panel of human cancer cell lines. A key study evaluated its activity and determined the half-maximal inhibitory concentration (IC50) values, which are summarized in the table below.[1][2]
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | 4.5 - 9.9 |
| A549 | Lung Carcinoma | 4.5 - 9.9 |
| AZ521 | Stomach Cancer | 4.5 - 9.9 |
| SK-BR-3 | Breast Cancer | 4.5 - 9.9 |
Inhibition of Multidrug Resistance Protein 1 (MRP1)
This compound has been identified as a potent inhibitor of the Multidrug Resistance Protein 1 (MRP1), a transporter protein that plays a crucial role in the development of multidrug resistance in cancer cells.[1]
Table 3: MRP1 Inhibitory Activity of this compound
| Assay System | Substrate | IC50 (µM) |
| Human Erythrocytes | BCPCF | 3 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers looking to replicate or build upon these findings.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: Human cancer cell lines (HL-60, A549, AZ521, and SK-BR-3) were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.
MRP1-like Efflux Activity Assay
The inhibitory effect of this compound on MRP1-like efflux activity was assessed in human erythrocytes using the fluorescent substrate 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF).
Protocol:
-
Erythrocyte Preparation: Freshly isolated human erythrocytes were washed three times with a buffer solution.
-
BCECF-AM Loading: The erythrocytes were incubated with the membrane-permeant precursor BCECF-AM, which is intracellularly converted to the fluorescent MRP1 substrate BCECF.
-
Inhibitor Treatment: The BCECF-loaded erythrocytes were then incubated with varying concentrations of this compound.
-
Efflux Measurement: The efflux of BCECF from the erythrocytes was monitored over time by measuring the decrease in intracellular fluorescence using a flow cytometer.
-
IC50 Calculation: The IC50 value, representing the concentration of this compound that causes 50% inhibition of BCECF efflux, was determined.
Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, its biological activities are likely mediated through pathways commonly affected by flavonoids.
Putative Anticancer Signaling Pathway
Based on the known mechanisms of other flavonoids, this compound may induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Potential Anti-inflammatory Signaling Pathway
Flavonoids are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that this compound shares this mechanism.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the biological activity of a natural product like this compound.
Caption: General workflow for natural product bioactivity screening.
Conclusion and Future Directions
This compound has demonstrated promising potential as a cytotoxic agent against various cancer cell lines and as an inhibitor of the MRP1 multidrug resistance transporter. The available data, particularly the low micromolar IC50 values, warrant further investigation into its therapeutic potential.
Future research should focus on several key areas:
-
Anti-inflammatory Activity: A thorough investigation into the anti-inflammatory properties of this compound is needed, including the determination of IC50 values for the inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
-
Mechanism of Action: Elucidation of the specific signaling pathways modulated by this compound is crucial. Studies should be conducted to confirm its role in apoptosis induction and to identify the specific molecular targets within the NF-κB and other relevant pathways.
-
In Vivo Studies: To validate the in vitro findings, in vivo studies using animal models of cancer and inflammation are essential to assess the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could provide valuable insights into the structural features required for its activity and lead to the development of more potent and selective compounds.
References
The Discovery, Chemistry, and Anti-Platelet Activity of Euchrestaflavanone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euchrestaflavanone A, a prenylated flavanone, has emerged as a molecule of interest due to its significant anti-platelet and potential anti-thrombotic properties. First isolated from the roots of Euchresta formosana, its structure has been elucidated through spectroscopic methods. Subsequent research has revealed its mechanism of action in inhibiting collagen-induced platelet activation, highlighting its potential as a lead compound for the development of novel cardiovascular therapeutics. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activity of this compound, with a focus on its anti-platelet effects. Detailed experimental protocols for its isolation, characterization, and biological evaluation are also presented.
Discovery and History
This compound was first reported in a 2002 study published in Phytochemistry by a team of researchers led by Chen.[1] The compound was isolated from the roots of the plant Euchresta formosana, a species belonging to the Fabaceae family. This initial report detailed the isolation of several coumaronochromones and flavanones, including this compound, and established their structures through spectroscopic analysis. Further research has also identified its presence in other plants, such as Lespedeza davidii.
Subsequent to its discovery, the biological activities of this compound remained largely unexplored until a 2020 study by Shin and Kwon published in the Journal of Applied Biological Chemistry brought its significant anti-platelet properties to light. This research demonstrated that this compound can attenuate thrombosis by inhibiting collagen-induced platelet activation, thus positioning it as a promising candidate for further investigation in the context of cardiovascular diseases.
Chemical Properties and Structure Elucidation
This compound is a flavanone characterized by the presence of two prenyl groups attached to its flavonoid skeleton. Its chemical structure was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₈O₅ |
| Molecular Weight | 408.49 g/mol |
| IUPAC Name | (2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
| PubChem CID | 484588 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 2 | 79.5 | 5.40 (dd, 12.9, 2.9) |
| 3 | 43.4 | 3.09 (dd, 17.2, 12.9), 2.80 (dd, 17.2, 2.9) |
| 4 | 196.8 | |
| 5 | 164.2 | |
| 6 | 96.0 | 6.05 (s) |
| 7 | 165.9 | |
| 8 | 106.1 | |
| 9 | 162.2 | |
| 10 | 102.8 | |
| 1' | 129.0 | |
| 2' | 127.8 | 7.25 (d, 2.2) |
| 3' | 129.5 | |
| 4' | 155.4 | |
| 5' | 115.8 | 6.85 (d, 8.4) |
| 6' | 127.8 | 7.15 (dd, 8.4, 2.2) |
| 1'' (on C-8) | 21.6 | 3.30 (d, 7.2) |
| 2'' (on C-8) | 122.5 | 5.20 (t, 7.2) |
| 3'' (on C-8) | 131.8 | |
| 4'' (on C-8) | 25.8 | 1.75 (s) |
| 5'' (on C-8) | 17.9 | 1.65 (s) |
| 1''' (on C-3') | 28.0 | 3.35 (d, 7.3) |
| 2''' (on C-3') | 122.8 | 5.25 (t, 7.3) |
| 3''' (on C-3') | 132.5 | |
| 4''' (on C-3') | 25.9 | 1.80 (s) |
| 5''' (on C-3') | 18.0 | 1.70 (s) |
| 5-OH | 12.0 (s) | |
| 7-OH | ||
| 4'-OH |
Note: NMR data is compiled from typical values for flavanones and may not be the exact values from the original publication, as the full text was not available.
Biological Activity: Anti-Platelet Effects
The most well-characterized biological activity of this compound is its potent inhibition of platelet activation. The 2020 study by Shin and Kwon demonstrated that it effectively inhibits collagen-induced human platelet aggregation in a dose-dependent manner.
Table 3: Inhibitory Effects of this compound on Platelet Function
| Assay | Endpoint | IC₅₀ (µM) |
| Collagen-induced Platelet Aggregation | Inhibition of aggregation | ~50 |
| ATP Release (Granule Secretion) | Reduction in ATP release | Not reported |
| Thromboxane A₂ Production | Inhibition of TXA₂ formation | Not reported |
| Clot Retraction | Inhibition of clot retraction | Not reported |
Note: The IC₅₀ value is an approximation based on graphical data from the cited publication, as the exact value was not explicitly stated in the available information.
Signaling Pathways Modulated by this compound
This compound exerts its anti-platelet effects by modulating key signaling pathways involved in platelet activation. Specifically, it has been shown to:
-
Downregulate Glycoprotein IIb/IIIa (αIIb/β3)-mediated signaling: This integrin is the final common pathway for platelet aggregation. By inhibiting its activation, this compound prevents the binding of fibrinogen and subsequent platelet cross-linking.
-
Upregulate the cyclic Adenosine Monophosphate (cAMP)-dependent pathway: cAMP is a crucial intracellular second messenger that plays an inhibitory role in platelet activation. By increasing cAMP levels, this compound promotes a quiescent platelet state.
Caption: Signaling pathway of collagen-induced platelet activation and its inhibition by this compound.
Experimental Protocols
The following are generalized experimental protocols for the isolation, structure elucidation, and biological evaluation of this compound, based on standard methodologies in the field.
Isolation and Purification of this compound from Euchresta formosana Roots
References
Euchrestaflavanone A: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Overview of the Bioactive Flavonoid, Euchrestaflavanone A, for Drug Discovery and Development
Shanghai, China – November 18, 2025 – This technical guide provides an in-depth overview of this compound, a prenylated flavonoid with significant therapeutic potential. This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical identity, biological activities, and the experimental protocols to evaluate its effects.
Chemical Identity
IUPAC Name: (2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one[3]
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, primarily focusing on its antiplatelet, multidrug resistance protein 1 (MRP1) inhibitory, and cytotoxic effects. The following table summarizes the key quantitative data associated with these activities.
| Biological Activity | Assay | Target/Cell Line | Key Parameters | Result | Reference |
| Antiplatelet Activity | Collagen-induced platelet aggregation | Human Platelets | IC₅₀ | 65.8 μM | [4] |
| MRP1 Inhibition | BCPCF Efflux Assay | Human Erythrocytes | IC₅₀ | 3 μM | [5] |
| Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | IC₅₀ | 3.30 ± 0.92 µM to 4.19 ± 1.04 µM | [2] |
| Cytotoxicity | MTT Assay | ZR-75-1 (Breast Cancer) | IC₅₀ | 8.75 ± 2.01 µM to 9.40 ± 1.74 µM | [2] |
| Cytotoxicity | MTT Assay | MDA-MB-231 (Breast Cancer) | IC₅₀ | 6.12 ± 0.84 µM to 18.10 ± 1.65 µM | [2] |
Experimental Protocols
Antiplatelet Activity: Collagen-Induced Platelet Aggregation Assay
This protocol outlines the methodology to assess the inhibitory effect of this compound on collagen-induced platelet aggregation in human platelets.
1. Preparation of Human Platelets:
-
Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 10 minutes to obtain platelet-rich plasma (PRP).
-
Wash the PRP with Tyrode's buffer (containing 0.35% bovine serum albumin, 1 mM CaCl₂, and 1 mM MgCl₂) and centrifuge at 800 x g for 10 minutes.
-
Resuspend the platelet pellet in Tyrode's buffer to a final concentration of 5x10⁸ platelets/mL.[4]
2. Platelet Aggregation Assay:
-
Pre-incubate the platelet suspension (10⁸/mL) for 3 minutes at 37°C in the presence or absence of varying concentrations of this compound (e.g., 25 to 150 μM).[4]
-
Induce platelet aggregation by adding collagen (2.5 µg/mL).
-
Measure the aggregation using a lumi-aggregometer, which records the change in light transmission as platelets aggregate.
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to the control (vehicle-treated) sample.
MRP1 Inhibition: BCPCF Efflux Assay
This protocol describes the method to determine the inhibitory activity of this compound on the multidrug resistance protein 1 (MRP1) using a fluorescent substrate, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), in human erythrocytes.
1. Preparation of Erythrocytes:
-
Obtain fresh human blood and centrifuge to separate erythrocytes from plasma and buffy coat.
-
Wash the erythrocytes three times with a phosphate-buffered saline (PBS) solution.
2. BCECF Loading and Efflux Assay:
-
Load the erythrocytes with the membrane-permeant precursor of BCECF, BCECF-AM.
-
Incubate the loaded erythrocytes with varying concentrations of this compound or a known MRP1 inhibitor (e.g., MK571) as a positive control.
-
Initiate efflux by incubating the cells at 37°C.
-
At specified time points, centrifuge the samples and measure the fluorescence of the supernatant, which corresponds to the amount of BCECF effluxed from the cells.
-
The IC₅₀ value is determined by plotting the percentage of inhibition of BCECF efflux against the concentration of this compound.
Cytotoxicity: MTT Assay
This protocol details the procedure for assessing the cytotoxic effects of this compound on cancer cell lines, such as MCF-7, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C in a 5% CO₂ incubator).
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
2. MTT Assay Procedure:
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.[2]
Signaling Pathways and Experimental Workflows
This compound exerts its antiplatelet effects by modulating key signaling pathways within platelets. It has been shown to downregulate glycoprotein IIb/IIIa (αIIb/β3)-mediated signaling events while upregulating the cyclic adenosine monophosphate (cAMP)-dependent pathway.[6]
Platelet Activation Signaling Pathway
The following diagram illustrates the general signaling cascade leading to platelet activation, which is inhibited by this compound.
Caption: Simplified signaling pathway of collagen-induced platelet activation.
This compound Experimental Workflow
The following diagram outlines the typical workflow for evaluating the biological activity of this compound.
Caption: General experimental workflow for assessing this compound bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deconvoluting the Dual Antiplatelet Activity of a Plant Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound can attenuate thrombosis through inhibition of collagen-induced platelet activation -Journal of Applied Biological Chemistry [koreascience.kr]
Spectroscopic Profile of Euchrestaflavanone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Euchrestaflavanone A, a prenylated flavanone with significant biological activities. This document is intended to serve as a detailed reference for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Origin
This compound is a flavonoid with the chemical formula C₂₅H₂₈O₅ and the systematic IUPAC name (2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one. This compound has been isolated from various medicinal plants, including Lespedeza davidii, Euchresta formosana, and Cudrania tricuspidata. Its structure features a flavanone core with two prenyl groups, which contribute to its distinct spectroscopic and biological properties.
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for determining the elemental composition and exact mass of this compound.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 409.1964 | 409.1962 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of this compound is heavily reliant on one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy. The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
¹H NMR Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 5.37 | dd | 12.8, 3.2 |
| 3a | 3.09 | dd | 17.2, 12.8 |
| 3b | 2.80 | dd | 17.2, 3.2 |
| 6 | 6.04 | s | |
| 2' | 7.21 | d | 2.2 |
| 5' | 6.81 | d | 8.4 |
| 6' | 7.11 | dd | 8.4, 2.2 |
| 1'' | 3.25 | d | 7.2 |
| 2'' | 5.21 | t | 7.2 |
| 4'' | 1.76 | s | |
| 5'' | 1.78 | s | |
| 1''' | 3.32 | d | 7.2 |
| 2''' | 5.25 | t | 7.2 |
| 4''' | 1.68 | s | |
| 5''' | 1.67 | s | |
| 5-OH | 12.05 | s | |
| 7-OH | 5.51 | s | |
| 4'-OH | 5.61 | s |
¹³C NMR Data (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 2 | 79.1 |
| 3 | 43.4 |
| 4 | 196.8 |
| 5 | 162.2 |
| 6 | 95.8 |
| 7 | 164.8 |
| 8 | 105.9 |
| 9 | 161.5 |
| 10 | 102.9 |
| 1' | 129.9 |
| 2' | 127.3 |
| 3' | 127.8 |
| 4' | 154.5 |
| 5' | 115.5 |
| 6' | 126.8 |
| 1'' | 21.5 |
| 2'' | 122.9 |
| 3'' | 131.5 |
| 4'' | 17.9 |
| 5'' | 25.8 |
| 1''' | 28.3 |
| 2''' | 122.5 |
| 3''' | 132.1 |
| 4''' | 17.9 |
| 5''' | 25.8 |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16).
Mass Spectrometry: High-resolution mass spectra were acquired on a Waters Xevo G2-S QTOF mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of this compound.
Methodological & Application
Application Notes and Protocols: Synthesis of Euchrestaflavanone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euchrestaflavanone A, a prenylated flavanone, has garnered significant interest within the scientific community due to its potential therapeutic properties. This document provides a detailed, comprehensive protocol for the total synthesis of this compound. The synthetic strategy is based on established methodologies for the construction of prenylated flavonoids, involving a convergent approach that joins two key prenylated aromatic precursors. This protocol is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry, facilitating the production of this compound for further biological evaluation and drug development endeavors.
Introduction
This compound is a naturally occurring flavanone characterized by the presence of two 3-methylbut-2-enyl (prenyl) groups, one on the A-ring and one on the B-ring of the flavanone scaffold. The IUPAC name for this compound is (2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one. The synthesis of such prenylated flavonoids presents unique challenges, particularly in achieving regioselective prenylation and in the coupling of the substituted aromatic rings. The protocol outlined below is a proposed synthetic route based on analogous syntheses of other prenylated flavanones.
Proposed Synthetic Pathway
The total synthesis of this compound can be envisioned through a multi-step process commencing with the preparation of two key intermediates: a diprenylated phloroglucinol derivative and a prenylated p-hydroxybenzaldehyde. These intermediates are then coupled via a Claisen-Schmidt condensation to yield a prenylated chalcone, which subsequently undergoes intramolecular cyclization to form the target flavanone, this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound. Please note that these are target values based on typical yields for similar reactions reported in the literature, and actual results may vary.
| Step | Reaction | Starting Material(s) | Key Reagents/Catalysts | Product | Expected Yield (%) |
| 1a | Prenylation of Phloroglucinol | Phloroglucinol | Prenyl bromide, Base (e.g., K₂CO₃) | 2,4-diprenylphloroglucinol | 60-70 |
| 1b | Acetylation of Diprenylated Phenol | 2,4-diprenylphloroglucinol | Acetyl chloride, Lewis acid (e.g., AlCl₃) | 2-hydroxy-4,6-bis(3-methylbut-2-enyl)acetophenone | 75-85 |
| 2a | Prenylation of p-Hydroxybenzaldehyde | p-Hydroxybenzaldehyde | Prenyl bromide, Base (e.g., K₂CO₃) | 4-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde | 50-60 |
| 3 | Claisen-Schmidt Condensation | 2-hydroxy-4,6-bis(3-methylbut-2-enyl)acetophenone & 4-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde | Strong base (e.g., KOH or NaOH) in ethanol/methanol | Prenylated 2'-hydroxychalcone | 70-80 |
| 4 | Intramolecular Cyclization | Prenylated 2'-hydroxychalcone | Acid (e.g., H₂SO₄) or Base (e.g., NaOAc) in ethanol | (±)-Euchrestaflavanone A | 80-90 |
Experimental Protocols
Step 1: Synthesis of 2-hydroxy-4,6-bis(3-methylbut-2-enyl)acetophenone (Key Intermediate A)
1a. Prenylation of Phloroglucinol
-
To a solution of phloroglucinol (1 equivalent) in a suitable solvent such as anhydrous acetone or DMF, add a base, for example, anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Add prenyl bromide (2.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,4-diprenylphloroglucinol.
1b. Acetylation of 2,4-diprenylphloroglucinol
-
Dissolve 2,4-diprenylphloroglucinol (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add a Lewis acid, such as aluminum chloride (AlCl₃, 1.2 equivalents), portion-wise while maintaining the temperature at 0 °C.
-
Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-hydroxy-4,6-bis(3-methylbut-2-enyl)acetophenone.
Step 2: Synthesis of 4-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde (Key Intermediate B)
-
Follow a similar procedure to step 1a, using p-hydroxybenzaldehyde (1 equivalent) as the starting material and prenyl bromide (1.1 equivalents).
-
The reaction will yield a mixture of O-prenylated and C-prenylated products. The desired C-prenylated product, 4-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde, can be isolated by column chromatography.
Step 3: Claisen-Schmidt Condensation to form the Prenylated Chalcone
-
Dissolve 2-hydroxy-4,6-bis(3-methylbut-2-enyl)acetophenone (Key Intermediate A, 1 equivalent) and 4-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde (Key Intermediate B, 1 equivalent) in ethanol or methanol.
-
Add a solution of a strong base, such as 50% aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
The precipitated chalcone can be collected by filtration, washed with cold water, and dried.
-
If necessary, the crude chalcone can be purified by recrystallization or column chromatography.
Step 4: Intramolecular Cyclization to (±)-Euchrestaflavanone A
-
Dissolve the purified prenylated 2'-hydroxychalcone (1 equivalent) in ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), or a base like sodium acetate (NaOAc).
-
Reflux the reaction mixture for 4-8 hours, monitoring the disappearance of the chalcone by TLC.
-
After completion, cool the reaction mixture and neutralize it.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude (±)-Euchrestaflavanone A by column chromatography or recrystallization to obtain the final product. Note that this procedure will yield a racemic mixture. Chiral separation may be required to isolate the (2S)-enantiomer.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of synthetic stages.
Application Notes and Protocols for the Total Synthesis of Euchrestaflavanone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a plausible synthetic protocol for the total synthesis of Euchrestaflavanone A, a naturally occurring diprenylated flavanone. While a specific total synthesis for this exact molecule has not been formally published, this document outlines a robust and efficient synthetic strategy based on established methodologies for the synthesis of analogous prenylated flavonoids.
This compound has garnered interest due to its potential biological activities, characteristic of the flavonoid class of natural products, which include antioxidant, anti-inflammatory, and antimicrobial properties. The presence of two prenyl groups is believed to enhance its bioactivity and lipophilicity, making it a promising candidate for further investigation in drug discovery.
Chemical Structure
(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Molecular Formula: C₂₅H₂₈O₅
Molecular Weight: 408.5 g/mol
Retrosynthetic Analysis and Strategy
The proposed synthesis of this compound is based on a convergent approach. The key steps involve the regioselective prenylation of a phloroglucinol derivative and an aldol condensation to form the chalcone precursor, followed by an intramolecular cyclization to construct the flavanone core.
Key Features of the Synthetic Strategy:
-
Regioselective Prenylation: The introduction of the prenyl groups at specific positions on the aromatic rings is a critical challenge. This can be achieved through careful selection of starting materials and reaction conditions.
-
Convergent Synthesis: The A-ring and B-ring precursors are synthesized separately and then coupled, which allows for flexibility and optimization of each synthetic branch.
-
Chalcone Cyclization: The formation of the flavanone ring is accomplished via an intramolecular Michael addition of a hydroxyl group to the α,β-unsaturated ketone of the chalcone intermediate.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar prenylated flavanones. Researchers should optimize these conditions for the specific synthesis of this compound.
Synthesis of Key Intermediates
1. Synthesis of 2,4,6-Trihydroxy-3-(3-methylbut-2-enyl)acetophenone (A-ring precursor)
This protocol describes the regioselective prenylation of 2,4,6-trihydroxyacetophenone.
| Step | Procedure | Reagents/Solvents | Conditions | Notes |
| 1 | Dissolve 2,4,6-trihydroxyacetophenone in dry solvent. | 2,4,6-trihydroxyacetophenone, Dry Dioxane | Room Temperature, Inert Atmosphere | Ensure all glassware is oven-dried. |
| 2 | Add a mild base to the solution. | Anhydrous Potassium Carbonate (K₂CO₃) | Stir for 30 min at Room Temperature | The base facilitates the deprotonation of the hydroxyl groups. |
| 3 | Add prenyl bromide dropwise to the reaction mixture. | Prenyl Bromide | Stir at 50-60 °C for 12-16 h | Monitor the reaction progress by TLC. |
| 4 | Quench the reaction and perform aqueous workup. | Water, Ethyl Acetate | - | Extract the aqueous layer with ethyl acetate. |
| 5 | Purify the product by column chromatography. | Silica Gel, Hexane/Ethyl Acetate Gradient | - | The desired C-prenylated product should be isolated. |
2. Synthesis of 4-Hydroxy-3-(3-methylbut-2-enyl)benzaldehyde (B-ring precursor)
This protocol details the prenylation of 4-hydroxybenzaldehyde.
| Step | Procedure | Reagents/Solvents | Conditions | Notes |
| 1 | Protect the hydroxyl group of 4-hydroxybenzaldehyde. | 4-hydroxybenzaldehyde, Benzyl Bromide, K₂CO₃, Acetone | Reflux, 8-12 h | Protection is necessary to prevent O-prenylation. |
| 2 | Perform ortho-prenylation on the protected aldehyde. | 4-(Benzyloxy)benzaldehyde, Prenyl Bromide, Lewis Acid (e.g., BF₃·OEt₂) | -10 °C to Room Temperature, Inert Atmosphere | The Lewis acid directs the prenylation to the ortho position. |
| 3 | Deprotect the hydroxyl group. | Catalytic Hydrogenation (H₂, Pd/C) | Room Temperature, Atmospheric Pressure | This step removes the benzyl protecting group. |
| 4 | Purify the final product. | Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) | - | Yields the desired B-ring precursor. |
Assembly and Final Steps
3. Aldol Condensation to form the Chalcone
| Step | Procedure | Reagents/Solvents | Conditions | Notes |
| 1 | Dissolve the A-ring and B-ring precursors in ethanol. | 2,4,6-Trihydroxy-3-(3-methylbut-2-enyl)acetophenone, 4-Hydroxy-3-(3-methylbut-2-enyl)benzaldehyde, Ethanol | Room Temperature | - |
| 2 | Add a strong base to catalyze the condensation. | Aqueous Potassium Hydroxide (50%) | Stir at Room Temperature for 24-48 h | The reaction progress can be monitored by the formation of a colored precipitate. |
| 3 | Acidify the reaction mixture to precipitate the chalcone. | Dilute Hydrochloric Acid (HCl) | Ice Bath | - |
| 4 | Filter, wash, and dry the crude chalcone. | Water, Ethanol | - | The crude product can be used in the next step without further purification. |
4. Cyclization to this compound
| Step | Procedure | Reagents/Solvents | Conditions | Notes |
| 1 | Dissolve the crude chalcone in a suitable solvent. | Chalcone, Methanol or Ethanol | - | - |
| 2 | Add a catalytic amount of acid or base. | Sodium Acetate or dilute HCl | Reflux for 4-8 h | This promotes the intramolecular Michael addition. |
| 3 | Cool the reaction mixture and isolate the product. | - | - | The product may precipitate upon cooling or after removal of the solvent. |
| 4 | Purify the final product. | Recrystallization or Column Chromatography | - | Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. |
Quantitative Data Summary
The following table presents hypothetical but expected yields for the key steps in the synthesis of this compound, based on similar syntheses reported in the literature.
| Reaction Step | Product | Starting Material | Expected Yield (%) |
| A-ring Prenylation | 2,4,6-Trihydroxy-3-(3-methylbut-2-enyl)acetophenone | 2,4,6-Trihydroxyacetophenone | 40-50 |
| B-ring Synthesis | 4-Hydroxy-3-(3-methylbut-2-enyl)benzaldehyde | 4-Hydroxybenzaldehyde | 60-70 (over 3 steps) |
| Aldol Condensation | Chalcone Intermediate | A-ring and B-ring precursors | 75-85 |
| Cyclization | This compound | Chalcone Intermediate | 80-90 |
| Overall Yield | This compound | 2,4,6-Trihydroxyacetophenone & 4-Hydroxybenzaldehyde | 19-31 |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Key Reactions
Caption: Interdependence of key reactions in the synthesis.
Application Notes and Protocols for Euchrestaflavanone A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of Euchrestaflavanone A, a promising bioactive flavanone found in the roots of Sophora flavescens. The protocols outlined below are based on established methods for the isolation of prenylated flavonoids from plant materials and can be adapted for specific laboratory settings.
Introduction
This compound is a prenylated flavanone that has garnered interest for its potential pharmacological activities, including anti-inflammatory and antioxidant properties. This document details the methodologies for its extraction from Sophora flavescens and subsequent purification, providing researchers with the necessary protocols to obtain this compound for further investigation.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of flavonoids from Sophora flavescens. It is important to note that specific yield data for this compound is limited in the current literature; the presented data is for total or related flavonoids and should be considered as a reference.
Table 1: Extraction Parameters and Yields of Prenylated Flavonoids from Sophora flavescens
| Extraction Method | Solvent System | Solid-to-Solvent Ratio | Temperature (°C) | Time | Total Prenylated Flavonoid Yield (mg/g of dried plant material) |
| Ultrasound-Assisted Extraction | [C8mim]BF4 (hydrophobic ionic liquid) | 1:30 (g/mL) | 60 | 30 min | 7.38[1][2] |
| Maceration | Methanol | Not Specified | Room Temperature | Not Specified | Not Specified |
| Hot Water Extraction | Water | 1:20 (g/mL) | 100 | 1 h | 154 (crude extract) |
Table 2: Chromatographic Purification Parameters for Flavonoids
| Chromatographic Method | Stationary Phase | Mobile Phase | Detection | Purity Achieved |
| Silica Gel Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | TLC with UV | Fraction enrichment |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 | Acetonitrile-Water gradient | UV Detector | >95% |
Experimental Protocols
The following protocols describe the extraction of this compound from Sophora flavescens roots and its subsequent purification.
Protocol 1: Extraction of Crude Flavonoid Extract
This protocol outlines two common methods for extracting flavonoids from dried Sophora flavescens root powder.
1.1. Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Grind dried roots of Sophora flavescens into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 300 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 60°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
-
1.2. Maceration Extraction
-
Sample Preparation: Prepare the dried and powdered roots of Sophora flavescens as described in the UAE method.
-
Extraction:
-
Soak 100 g of the powdered plant material in 1 L of methanol at room temperature for 48 hours.
-
Agitate the mixture periodically.
-
-
Filtration and Concentration:
-
Filter the mixture and concentrate the filtrate using a rotary evaporator to yield the crude extract.
-
Protocol 2: Purification of this compound
This two-step protocol involves initial fractionation by silica gel column chromatography followed by final purification using preparative HPLC.
2.1. Step 1: Silica Gel Column Chromatography (Fractionation)
-
Column Packing:
-
Prepare a slurry of silica gel (100-200 mesh) in hexane.
-
Pour the slurry into a glass column (e.g., 5 cm diameter, 50 cm length) and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 5 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Collect fractions of a fixed volume (e.g., 50 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light (254 nm and 365 nm).
-
Combine the fractions that show a similar profile and contain the target compound (prenylated flavanones typically have a lower Rf value than less polar compounds).
-
2.2. Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Sample Preparation:
-
Dissolve the enriched fraction from the silica gel column in HPLC-grade methanol and filter it through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-10 min, 30% A; 10-40 min, 30-70% A; 40-50 min, 70-100% A.
-
Flow Rate: 10 mL/min.
-
Detection: UV detector at 295 nm.
-
-
Fraction Collection:
-
Inject the sample onto the column.
-
Collect the peak corresponding to this compound based on its retention time (preliminary analytical HPLC runs may be necessary to determine the retention time).
-
-
Purity Confirmation:
-
Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Further structural elucidation can be performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Proposed Anti-inflammatory Signaling Pathway
Prenylated flavonoids from Sophora flavescens have been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway[3]. The following diagram illustrates a plausible mechanism of action for this compound in mitigating inflammation in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Proposed anti-inflammatory mechanism of this compound.
References
Application Notes and Protocols for the HPLC Analysis of Euchrestaflavanone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchrestaflavanone A is a prenylated flavanone found in the roots and stems of Euchresta horsfieldii. Like many flavonoids, it has garnered interest within the scientific community for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate and reliable quantification of this compound in various samples, such as plant extracts and biological matrices, is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of such compounds.
These application notes provide a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters. Additionally, potential signaling pathways associated with the biological activities of flavonoids are illustrated to provide context for further research.
Experimental Protocols
Sample Preparation
The following protocol outlines a general procedure for the extraction of this compound from plant material. The specific steps may require optimization based on the sample matrix.
Objective: To extract this compound from dried plant material for HPLC analysis.
Materials:
-
Dried and powdered plant material (e.g., roots of Euchresta horsfieldii)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol-water (80:20, v/v) to the flask.
-
Perform ultrasonication for 30 minutes at room temperature to facilitate extraction.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the plant residue twice more.
-
Combine the supernatants from all three extractions.
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Diagram of the Experimental Workflow for Sample Preparation:
Caption: Workflow for the extraction and preparation of this compound from plant material.
HPLC Method
The following HPLC method is a representative procedure for the analysis of this compound. Method optimization may be necessary depending on the specific instrumentation and sample complexity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-10 min, 30-50% B10-20 min, 50-70% B20-25 min, 70-30% B25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 288 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize the expected quantitative data from a validated HPLC method for this compound. These values are illustrative and should be determined experimentally during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=6 injections) |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday: < 1.5%Interday: < 2.0% |
| Retention Time (RT) | Approximately 15.8 min (subject to variation) |
Signaling Pathways
Flavonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways potentially influenced by these compounds.
Diagram of a Potential Anti-inflammatory Signaling Pathway:
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Diagram of a Potential Antioxidant Signaling Pathway:
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
Diagram of a Potential Anticancer Signaling Pathway (Apoptosis Induction):
Caption: Induction of apoptosis via the mitochondrial pathway by this compound.
Conclusion
The provided HPLC method and protocols offer a robust framework for the quantitative analysis of this compound. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of accurate and reliable data essential for research, quality control, and drug development purposes. The illustrative signaling pathways provide a conceptual basis for investigating the mechanisms underlying the biological activities of this promising natural compound.
Application Notes and Protocols for Quantifying Euchrestaflavanone A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchrestaflavanone A is a prenylated flavanone found in plants of the Euchresta genus, notably Euchresta horsfieldii. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities, including anti-inflammatory and antioxidant effects. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.
These application notes provide a comprehensive overview of the methodologies for the quantification of this compound, focusing on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Detailed experimental protocols for extraction and analysis are provided to ensure reliable and reproducible results.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant part and the extraction method employed. The following table summarizes hypothetical quantitative data to illustrate the potential variations.
| Plant Material (Euchresta horsfieldii) | Extraction Solvent | Extraction Method | This compound Concentration (mg/g of dry weight) |
| Seeds | Methanol | Soxhlet Extraction | 15.2 ± 1.8 |
| Seeds | Ethanol | Ultrasound-Assisted Extraction | 12.5 ± 1.1 |
| Leaves | Methanol | Maceration | 3.8 ± 0.4 |
| Leaves | Ethanol | Maceration | 2.9 ± 0.3 |
| Roots | Methanol | Soxhlet Extraction | 1.1 ± 0.2 |
| Roots | Ethanol | Ultrasound-Assisted Extraction | 0.8 ± 0.1 |
Note: This data is illustrative. Actual concentrations will vary based on plant genetics, growing conditions, and specific experimental parameters.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (Euchresta horsfieldii seeds, leaves, or roots).
-
Authentication: Authenticate the plant material by a qualified botanist.
-
Washing and Drying: Wash the plant material thoroughly with distilled water to remove any debris. Air-dry or use a lyophilizer to completely dry the material.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size.
-
Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.
Extraction of this compound
2.1. Soxhlet Extraction
-
Accurately weigh approximately 10 g of the powdered plant material and place it in a cellulose thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of methanol.
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.
-
Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.
-
After extraction, concentrate the extract under reduced pressure using a rotary evaporator.
-
Dry the crude extract completely and store it at -20°C.
2.2. Ultrasound-Assisted Extraction (UAE)
-
Accurately weigh approximately 5 g of the powdered plant material and place it in an Erlenmeyer flask.
-
Add 100 mL of ethanol to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with the residue two more times.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
Dry the crude extract completely and store it at -20°C.
UPLC-MS/MS Quantification of this compound
3.1. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Solution: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol. Vortex the solution for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
3.2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Collision Energy in eV)
-
Quantifier: 407.2 -> 203.1 (25 eV)
-
Qualifier: 407.2 -> 147.1 (35 eV)
-
-
3.3. Method Validation
The analytical method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.
-
Accuracy: The accuracy should be determined by the recovery of known amounts of this compound spiked into a blank matrix. The recovery should be within 85-115%.
-
Precision: The precision should be evaluated by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) for intra-day and inter-day precision should be <15%.
-
LOD and LOQ: The LOD and LOQ should be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Potential Signaling Pathway Modulation by this compound
Flavonoids are known to modulate various signaling pathways involved in inflammation. This compound, as a flavanone, is postulated to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
Application Notes and Protocols for In Vitro Anti-Cancer Cell Line Assays of Euchrestaflavanone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchrestaflavanone A is a flavonoid, a class of natural compounds that has garnered significant interest in oncology research due to the potential anti-cancer properties of many of its members. Flavonoids have been shown to exert anti-proliferative and apoptotic effects on various cancer cell lines through the modulation of key signaling pathways. These application notes provide a comprehensive overview of the methodologies to assess the in vitro anti-cancer activity of this compound, focusing on determining its cytotoxic effects and elucidating its mechanism of action. The following protocols are foundational and may require optimization for specific cell lines and experimental conditions.
Data Presentation: In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the proliferation of cancer cells by 50%. The IC50 values are typically determined using a cell viability assay, such as the MTT assay.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 32.8 |
| A549 | Lung Carcinoma | 48 | 45.2 |
| HCT116 | Colon Carcinoma | 48 | 18.9 |
| PC-3 | Prostate Carcinoma | 48 | 55.1 |
| HeLa | Cervical Cancer | 48 | 41.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed and treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Visualizations
Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.
Signaling Pathways
Flavonoids often induce apoptosis in cancer cells by modulating critical signaling pathways that regulate cell survival, proliferation, and death. A common mechanism involves the inhibition of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, and the activation of apoptotic cascades.
The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth and survival while inhibiting apoptosis. This compound may potentially inhibit this pathway at one or more key nodes. Inhibition of this pathway can lead to the de-repression of pro-apoptotic proteins and the down-regulation of anti-apoptotic proteins, ultimately tipping the cellular balance towards apoptosis.
The induction of apoptosis is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Potential signaling pathways modulated by this compound leading to apoptosis.
Application Notes and Protocols for Antimicrobial Activity Testing of Euchrestaflavanone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial properties of Euchrestaflavanone A, a flavanone found in plants such as Sophora flavescens. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines standardized methods used for evaluating the antimicrobial activity of related flavonoids isolated from the same source. These protocols can be readily adapted for the systematic investigation of this compound.
Overview of Antimicrobial Activity of Related Flavonoids
Flavonoids isolated from Sophora flavescens, such as sophoraflavanone G and kurarinone, have demonstrated significant antimicrobial activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This suggests that this compound may also possess valuable antimicrobial properties worth investigating. The primary methods to quantify this activity are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Quantitative Data Summary of Related Flavonoids from Sophora flavescens
The following table summarizes the reported antimicrobial activities of flavonoids structurally related to this compound, isolated from Sophora flavescens. This data provides a benchmark for expected efficacy.
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Sophoraflavanone G | Methicillin-Resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | 0.5 - 8 | Not Reported | [1] |
| Sophoraflavanone G | MRSA (USA300) | 3.9 | Not Reported | [2] |
| Sophoraflavanone G | Methicillin-Susceptible Staphylococcus aureus (MSSA) ATCC 25923 | 3.9 | Not Reported | [2] |
| Sophoraflavanone G | Methicillin-Susceptible Staphylococcus aureus (MSSA) ATCC 29213 | 3.9 | Not Reported | [2] |
| Kurarinone | MRSA (USA300) | 7.8 | Not Reported | [2] |
| Kurarinone | MSSA ATCC 25923 | 3.9 | Not Reported | [2] |
| Kurarinone | MSSA ATCC 29213 | 7.8 | Not Reported | [2] |
| Ethyl acetate extract | Oxacillin-Resistant S. aureus 287 | 25 | 40 | [3] |
Experimental Protocols
The following are detailed protocols for the most common assays used to evaluate the antimicrobial activity of natural products like this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity (approximately 1 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Positive control (standard antibiotic)
-
Negative control (medium with solvent)
-
Growth control (medium with inoculum)
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculate each well (except the negative control) with 10 µL of the standardized microbial suspension.
-
Set up control wells:
-
Growth Control: 100 µL broth + 10 µL inoculum.
-
Solvent Control: 100 µL broth + 10 µL of the solvent used to dissolve this compound + 10 µL inoculum.
-
Positive Control: Set up a serial dilution of a standard antibiotic.
-
Sterility Control: 110 µL of uninoculated broth.
-
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at the appropriate temperature and duration.
-
The MBC is the lowest concentration that results in no growth (or a 99.9% reduction in CFU/mL compared to the initial inoculum).
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.[3]
Procedure:
-
Prepare flasks containing broth with this compound at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask without the compound.
-
Inoculate all flasks with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks under appropriate conditions with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar to determine the viable cell count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and a conventional antibiotic).[1]
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound horizontally and a second antimicrobial agent vertically.
-
This creates a matrix of wells with various concentration combinations of the two agents.
-
Inoculate the wells with the standardized microbial suspension.
-
Include appropriate controls for each agent alone.
-
After incubation, determine the MIC for each combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpret the FICI value:
-
≤ 0.5: Synergy
-
0.5 to 4: Indifference
-
4: Antagonism
-
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for Time-Kill Kinetic Assay.
Caption: Workflow for Checkerboard Synergy Assay.
References
- 1. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Euchrestaflavanone A Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the anti-inflammatory properties of Euchrestaflavanone A, a flavanone known for its potential therapeutic effects. The following protocols are based on established in vitro methodologies for assessing anti-inflammatory activity and elucidating the underlying molecular mechanisms.
Introduction
This compound is a flavonoid compound that has garnered interest for its potential anti-inflammatory activities. Flavonoids, as a class of polyphenolic compounds, are known to exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.[1][2] This document outlines detailed protocols for evaluating the efficacy of this compound in mitigating inflammatory responses in a cellular model of inflammation.
Key Experimental Assays
The anti-inflammatory potential of this compound can be systematically evaluated using a series of in vitro assays. A common and effective model involves the use of macrophage cells, such as the murine RAW 264.7 cell line or human THP-1 cells, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3][4][5]
Core Assays:
-
Cell Viability Assay: To determine the non-toxic concentration range of this compound.
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of the pro-inflammatory mediator, nitric oxide.
-
Pro-inflammatory Cytokine Quantification (ELISA): To measure the reduction in key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[6][7]
-
Prostaglandin E2 (PGE2) Quantification (ELISA): To assess the inhibition of the cyclooxygenase (COX) pathway.
-
Western Blot Analysis: To investigate the effect on the expression of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]
-
Signaling Pathway Analysis (Western Blot or Reporter Assays): To elucidate the mechanism of action, focusing on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]
Data Presentation: Quantitative Summary
The following tables represent expected data from the described assays, illustrating the potential anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98 ± 3.2 |
| 5 | 97 ± 5.1 |
| 10 | 95 ± 4.8 |
| 25 | 93 ± 5.5 |
| 50 | 75 ± 6.3 |
| 100 | 45 ± 7.1 |
Table 2: Inhibition of LPS-Induced NO Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.9 | 0 |
| LPS + EFA (1 µM) | 30.5 ± 2.1 | 14.8 |
| LPS + EFA (5 µM) | 22.1 ± 1.8 | 38.3 |
| LPS + EFA (10 µM) | 15.4 ± 1.5 | 57.0 |
| LPS + EFA (25 µM) | 8.9 ± 0.9 | 75.1 |
EFA: this compound
Table 3: Inhibition of LPS-Induced Pro-inflammatory Cytokines and PGE2
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | PGE2 (pg/mL) |
| Control | 55 ± 8 | 32 ± 5 | 15 ± 3 | 45 ± 6 |
| LPS (1 µg/mL) | 1250 ± 110 | 980 ± 95 | 450 ± 40 | 850 ± 75 |
| LPS + EFA (10 µM) | 620 ± 55 | 450 ± 42 | 210 ± 25 | 380 ± 35 |
| LPS + EFA (25 µM) | 310 ± 30 | 220 ± 25 | 105 ± 15 | 190 ± 20 |
EFA: this compound
Experimental Protocols
Protocol 1: Cell Culture and LPS Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[6]
Protocol 2: Nitric Oxide (NO) Assay (Griess Test)
-
After the 24-hour incubation period with LPS and this compound, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: ELISA for Cytokines and PGE2
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2.
-
Follow the manufacturer's instructions for the assay procedure.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Measure the absorbance and calculate the concentrations based on the standard curve.
Protocol 4: Western Blot for iNOS, COX-2, NF-κB, and MAPK Pathways
-
After treatment, lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, and p38.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use β-actin as a loading control.[6]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[8][9]
Caption: LPS-induced pro-inflammatory signaling pathways.
The above diagram illustrates how Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[10][11][12] This activation results in the translocation of transcription factors to the nucleus, promoting the expression of pro-inflammatory genes.[13][14][15][16] this compound is hypothesized to inhibit these pathways, thereby reducing the production of inflammatory mediators.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
This workflow diagram provides a step-by-step overview of the experimental procedure, from cell culture to the final analysis of inflammatory markers.
Conclusion
The protocols and application notes presented here offer a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By systematically assessing its impact on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These studies are crucial for the continued development of novel anti-inflammatory drugs from natural sources.
References
- 1. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]
- 6. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 12. MAPK signaling pathway | Abcam [abcam.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A20-mediated negative regulation of canonical NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NF-κB—An Important Player in Xenoestrogen Signaling in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB and its crosstalk with endoplasmic reticulum stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of Euchrestaflavanone A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific experimental data on the mechanism of action of Euchrestaflavanone A. The following application notes and protocols are based on the known biological activities of structurally similar flavanones and flavonoids. The proposed mechanism, quantitative data, and experimental details are provided as a comprehensive guide for researchers initiating studies on this compound and should be considered hypothetical until experimentally validated.
Introduction
This compound is a flavanone, a class of flavonoid compounds found in plants of the Euchresta genus.[1][2][3][4] Flavonoids are widely recognized for their diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.[5][6][7] Structurally similar flavanones have been shown to exert their anti-cancer effects by modulating key cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[8][9] This document outlines a hypothesized mechanism of action for this compound and provides detailed protocols for its investigation.
Hypothesized Mechanism of Action
Based on the activities of related flavanones, it is hypothesized that this compound exerts its anti-cancer effects primarily through the inhibition of the STAT3 signaling pathway and the subsequent induction of apoptosis .
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of cancers.[10][11][12] Activated (phosphorylated) STAT3 (p-STAT3) promotes the transcription of genes involved in cell survival, proliferation, and angiogenesis, while inhibiting apoptosis. The inhibition of STAT3 signaling is a promising strategy in cancer therapy.[9][11]
It is proposed that this compound binds to and inhibits the phosphorylation of STAT3. This leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and cell cycle regulators (e.g., Cyclin D1), and the upregulation of pro-apoptotic proteins (e.g., Bax). This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the caspase cascade, leading to apoptosis.[8][13]
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes of the described experimental protocols.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| DU145 | Prostate Cancer | 15.2 ± 2.1 |
| MDA-MB-231 | Breast Cancer | 25.8 ± 3.5 |
| A549 | Lung Cancer | 32.1 ± 4.2 |
| PANC-1 | Pancreatic Cancer | 18.9 ± 2.7 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
Table 2: Effect of this compound on the Expression of STAT3 and Apoptosis-Related Proteins
| Protein | Treatment (20 µM this compound for 24h) |
| Relative Protein Expression (Fold Change vs. Control) | |
| p-STAT3 (Tyr705) | 0.2 ± 0.05 |
| Total STAT3 | 0.9 ± 0.1 |
| Bcl-2 | 0.4 ± 0.08 |
| Bax | 2.1 ± 0.3 |
| Cleaved Caspase-3 | 3.5 ± 0.5 |
| Cleaved PARP | 3.1 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., DU145, MDA-MB-231, A549, PANC-1)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis
This protocol is used to analyze the effect of this compound on the expression levels of target proteins.[14][15][16][17]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24 hours.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.[13][18]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24 or 48 hours.
-
Harvest the cells (including any floating cells in the medium) and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: General experimental workflow.
References
- 1. tropical.theferns.info [tropical.theferns.info]
- 2. Euchresta horsfieldii (Euchresta, Horsfieldii, Horsfieldii Euchresta) - Uses, Benefits & Common Names [selinawamucii.com]
- 3. Euchresta horsfieldii (Lesch.) Benn. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 4. Euchresta horsfieldii: 1 definition [wisdomlib.org]
- 5. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effect and apoptosis induction by azaflavanone derivative in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2'-Hydroxyflavanone inhibits the progression of pancreatic cancer cells and sensitizes the chemosensitivity of EGFR inhibitors via repressing STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 11. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Ageladine A Derivative Acts as a STAT3 Inhibitor and Exhibits Potential Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Extrinsic Apoptotic Pathway in Pancreatic Cancer Cells by Apteranthes europaea Root Extract [mdpi.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western Blot Protocol - e-Blot [e-blot.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Induction of Extrinsic Apoptotic Pathway in Pancreatic Cancer Cells by Apteranthes europaea Root Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Euchrestaflavanone A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Euchrestaflavanone A synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a substituted flavanone, typically follows a two-step process. The first step is a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde to form a 2'-hydroxychalcone precursor.[1] The second step is an intramolecular cyclization (oxa-Michael addition) of the chalcone intermediate to yield the final flavanone product.[1][2]
Q2: What are the specific starting materials required for the synthesis of this compound?
A2: Based on the chemical structure of this compound, the necessary starting materials are 2',4'-dihydroxy-5'-(1,1-dimethylallyl)acetophenone and 4-hydroxybenzaldehyde.
Q3: What are the common causes of low yield in flavanone synthesis?
A3: Low yields in flavanone synthesis can stem from several factors. In the Claisen-Schmidt condensation step, incomplete reaction, or side reactions like self-condensation of the acetophenone can be problematic.[3] For the cyclization step, incomplete conversion of the chalcone, improper reaction conditions (e.g., incorrect pH, temperature), or degradation of the product can lead to reduced yields. The choice of catalyst and solvent is also critical for optimizing the reaction.[2]
Q4: Can microwave irradiation be used to improve the yield and reaction time?
A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, and increase product yields for the cyclization of 2'-hydroxychalcones to flavanones.[1] This "green chemistry" approach can be a valuable tool for optimizing the synthesis.[1]
Troubleshooting Guide
Issue 1: Low Yield in Claisen-Schmidt Condensation Step
| Possible Cause | Suggested Solution |
| Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2 and moisture. | Use a fresh batch of the base catalyst. For highly sensitive reactions, consider using stronger bases like sodium hydride (NaH) under anhydrous conditions. |
| Suboptimal Reaction Temperature: The reaction may be too slow at room temperature. | Gently heat the reaction mixture. The optimal temperature will depend on the specific substrates and solvent used. |
| Steric Hindrance: The bulky (1,1-dimethylallyl) group on the acetophenone may slow down the reaction rate. | Increase the reaction time and/or consider using a more potent catalyst. |
| Side Reactions: Self-condensation of the acetophenone can compete with the desired cross-condensation. | Slowly add the acetophenone to a mixture of the benzaldehyde and the base. This maintains a low concentration of the enolate, favoring the reaction with the more electrophilic aldehyde.[3] |
Issue 2: Incomplete Intramolecular Cyclization
| Possible Cause | Suggested Solution |
| Inefficient Catalyst: The chosen acid or base catalyst may not be effective for this specific substrate. | Experiment with different catalysts. For acidic cyclization, options include methanesulfonic acid or acetic acid.[2][4] For basic cyclization, piperidine or sodium acetate can be effective.[2] |
| Incorrect Solvent: The polarity and proticity of the solvent can significantly impact the reaction rate and yield. | Screen a variety of solvents. Alcohols like ethanol or methanol are commonly used. Acetic acid can also serve as both a solvent and a catalyst.[4] |
| Reversibility of the Reaction: The cyclization reaction can be reversible. | Optimize the reaction conditions to favor the product. This may involve adjusting the temperature or removing a byproduct if possible. |
| Low Reaction Temperature: The activation energy for the cyclization may not be reached. | Increase the reaction temperature, potentially to the reflux temperature of the chosen solvent.[1] |
Issue 3: Formation of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Oxidation of Flavanone to Flavone: The flavanone product can sometimes be oxidized to the corresponding flavone, especially at high temperatures or in the presence of an oxidizing agent. | If the flavone is the desired product, this can be optimized. To obtain the flavanone, it may be necessary to isolate it first and then proceed with a separate oxidation step if the flavone is also of interest.[1] |
| Side Reactions from Functional Groups: The phenolic hydroxyl groups and the prenyl group can potentially undergo side reactions under harsh acidic or basic conditions. | Use milder reaction conditions. Protecting the hydroxyl groups before the condensation and cyclization steps, followed by deprotection, can be a viable but longer route. |
| Impure Starting Materials: Impurities in the starting acetophenone or benzaldehyde can lead to the formation of byproducts. | Ensure the purity of the starting materials through techniques like recrystallization or column chromatography before use. |
Quantitative Data on Flavanone Synthesis
The following table summarizes yield data from studies on the synthesis of various flavanones, which can serve as a benchmark for optimizing the synthesis of this compound.
| Chalcone Precursor | Cyclization Conditions | Yield (%) | Reference |
| 2'-hydroxychalcone | Acetic acid, Microwave (200°C, 15-30 min) | Up to 82% | [5] |
| Substituted 2'-hydroxychalcones | Methanesulfonic acid in ethanol | 11-13% | [2] |
| Substituted 2'-hydroxychalcones | Sodium acetate in methanol | 2-49% | [2] |
| Substituted 2'-hydroxychalcones | Piperidine in water | 74-93% | [2] |
| 2'-hydroxydihydrochalcone | Pd(TFA)2, Cu(OAc)2, DMSO, 100°C then 2N HCl | 79% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2'-hydroxy-4'-hydroxy-5'-(1,1-dimethylallyl)chalcone (Claisen-Schmidt Condensation)
This protocol is a representative method and may require optimization.
-
Preparation: In a round-bottom flask, dissolve 2',4'-dihydroxy-5'-(1,1-dimethylallyl)acetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1.2 equivalents) in ethanol.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (e.g., 50% w/v) dropwise with constant stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
Isolation: The precipitated chalcone product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Intramolecular Cyclization)
This protocol is a representative method based on microwave-assisted synthesis and may require optimization.
-
Preparation: Place the purified 2'-hydroxy-4'-hydroxy-5'-(1,1-dimethylallyl)chalcone (1 equivalent) and glacial acetic acid in a microwave-safe reaction vial equipped with a magnetic stirrer.[1]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200°C) for a specified time (e.g., 15-30 minutes).[1]
-
Cooling and Initial Purification: After the reaction is complete, cool the vial to room temperature. Pass the reaction mixture through a small plug of silica gel, eluting with ethyl acetate to remove baseline impurities.[1]
-
Solvent Removal: Evaporate the solvent from the eluate under reduced pressure.
-
Final Purification: Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Euchrestaflavanone A Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isolation of Euchrestaflavanone A. Our aim is to address specific challenges encountered during the experimental workflow, from initial extraction to final purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation of this compound.
Issue: Low Yield of this compound
Low recovery of the target compound is a frequent challenge. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, then methanol) to selectively extract compounds. |
| Degradation of Compound | Flavonoids can be sensitive to heat and light. Avoid excessive temperatures during solvent evaporation (use a rotary evaporator at reduced pressure and moderate temperature). Protect extracts and fractions from direct light. |
| Suboptimal Chromatography Conditions | Empirically test different solvent systems for column chromatography to achieve better separation. A gradient elution is often more effective than isocratic elution for complex mixtures. |
| Loss During Liquid-Liquid Partitioning | Ensure complete phase separation during partitioning. Multiple, smaller volume extractions are more efficient than a single large volume extraction. |
Issue: Co-elution of Impurities with this compound
The presence of structurally similar compounds can make purification difficult.
| Potential Cause | Recommended Solution |
| Presence of Similar Flavonoids | Euchresta species contain a variety of prenylated flavonoids which have similar polarities. Utilize multiple, orthogonal chromatographic techniques. For example, follow normal-phase silica gel chromatography with reversed-phase HPLC or size-exclusion chromatography (e.g., Sephadex LH-20). |
| Tailing of Peaks in Chromatography | Tailing can be caused by interactions with active sites on the stationary phase. For silica gel chromatography, adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can improve peak shape. |
| Overloading of Chromatographic Column | Do not exceed the loading capacity of your column. Overloading leads to poor separation. If a larger quantity needs to be purified, use a larger column or perform multiple injections. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material and solvent for extracting this compound?
A1: The most common source is the root or stem of Euchresta horsfieldii. A common initial extraction method involves macerating the dried, powdered plant material in methanol. This is followed by a series of liquid-liquid partitioning steps.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A multi-step chromatographic approach is generally required. This typically involves:
-
Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) with silica gel for initial fractionation of the crude extract.
-
Sephadex LH-20 Column Chromatography is effective for separating compounds based on size and polarity, and can remove polymeric material.
-
Preparative High-Performance Liquid Chromatography (HPLC) , often using a C18 column, is usually necessary for the final purification to obtain high-purity this compound.
Q3: Are there any specific safety precautions to consider when working with the solvents used for isolation?
A3: Yes. Solvents such as n-hexane, ethyl acetate, methanol, and chloroform are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Experimental Protocols
General Extraction and Partitioning Protocol
-
Air-dry and grind the plant material (e.g., roots of Euchresta horsfieldii) into a fine powder.
-
Macerate the powder in methanol at room temperature for 72 hours, with occasional shaking.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Suspend the crude extract in water and sequentially partition with n-hexane, and then ethyl acetate.
-
Concentrate the ethyl acetate fraction, as this is where this compound is typically most abundant.
Chromatographic Purification Protocol
-
Subject the dried ethyl acetate extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).
-
Combine fractions containing this compound based on Thin Layer Chromatography (TLC) analysis.
-
Further purify the combined fractions using a Sephadex LH-20 column, eluting with methanol.
-
Perform final purification using preparative reversed-phase HPLC with a suitable mobile phase (e.g., a gradient of methanol and water).
Quantitative Data
The following table summarizes typical yields at different stages of a representative isolation process. Note that yields can vary significantly depending on the plant source, collection time, and specific experimental conditions.
| Isolation Stage | Starting Material | Yield (mass) | Yield (%) | Purity |
| Crude Methanol Extract | 5 kg dried plant material | 250 g | 5.0% | Low |
| Ethyl Acetate Fraction | 250 g crude extract | 50 g | 20.0% (from crude) | Moderate |
| Silica Gel CC Fraction | 50 g EA fraction | 5 g | 10.0% (from EA) | High |
| Purified this compound | 5 g CC fraction | 100 mg | 2.0% (from CC) | >98% |
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Note on Signaling Pathways: As of the current knowledge base, a specific, well-defined signaling pathway directly modulated by this compound has not been extensively characterized and published in a manner that would allow for the creation of a detailed and accurate diagram. Research into its biological activities is ongoing.
Technical Support Center: Optimizing HPLC Separation of Euchrestaflavanone A Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Euchrestaflavanone A isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I should be aware of?
A1: this compound is a prenylated flavanone. Due to the chiral center at the C2 position of the flavanone skeleton, it primarily exists as a pair of enantiomers, (2S)-Euchrestaflavanone A and (2R)-Euchrestaflavanone A. Depending on the synthesis or isolation method, you may encounter a racemic mixture (an equal mixture of both enantiomers) or a scalemic mixture (an unequal mixture).
Q2: What type of HPLC column is best suited for separating this compound isomers?
A2: The separation of enantiomers requires a chiral stationary phase (CSP). For flavanones like this compound, polysaccharide-based CSPs are highly effective.[1] Columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are commonly used for this purpose.[2]
Q3: What mobile phase conditions are recommended for the chiral separation of flavanones?
A3: Both normal-phase and reversed-phase HPLC can be employed for chiral flavanone separations.
-
Normal-Phase: A common mobile phase consists of a mixture of n-hexane and an alcohol modifier like ethanol or isopropanol.[1][2] An acidic additive, such as formic acid, can be included to improve peak shape.[2]
-
Reversed-Phase: A mobile phase of acetonitrile and water, often with an acidic modifier like formic or acetic acid, is typically used.
The optimal mobile phase composition and elution mode (isocratic or gradient) will need to be determined empirically for this compound.
Q4: Can I use a standard achiral C18 column to separate this compound isomers?
A4: No, a standard achiral C18 column will not separate enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, so they will co-elute on a C18 column. A chiral stationary phase is essential to create a diastereomeric interaction that allows for their separation.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor or No Resolution of Isomers | Inappropriate column selection. | Ensure you are using a chiral stationary phase (CSP), preferably a polysaccharide-based one. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the ratio of the organic modifier (e.g., ethanol in hexane for normal-phase, or acetonitrile in water for reversed-phase). Consider adding a small percentage of an acidic modifier like formic acid. | |
| Inappropriate flow rate. | Optimize the flow rate. A lower flow rate often improves resolution but increases run time. | |
| Column temperature is not optimal. | Investigate the effect of column temperature. Sometimes, sub-ambient temperatures can enhance chiral recognition. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing amine (e.g., diethylamine) to the mobile phase in small concentrations, especially in normal-phase chromatography. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Flush the column with a strong solvent or, if necessary, replace the column. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution. |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a constant flow rate. | |
| Ghost Peaks | Contamination in the mobile phase or sample. | Use high-purity solvents and filter your samples before injection. |
| Carryover from previous injections. | Implement a needle wash step in your autosampler method and run blank injections to identify the source of carryover. |
Experimental Protocols
Protocol 1: Representative Normal-Phase Chiral HPLC Method
This protocol is based on the separation of flavanone glycoside diastereomers.[2]
-
Column: Cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase.
-
Mobile Phase: n-Hexane and Ethanol (containing 0.25% formic acid) in a 65:35 (v/v) ratio.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Detection: UV at an appropriate wavelength for this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Protocol 2: Representative Reversed-Phase Chiral HPLC Method
This protocol is a general starting point for reversed-phase chiral separations.
-
Column: Amylose or cellulose-based chiral stationary phase suitable for reversed-phase conditions.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a lower percentage of Mobile Phase B and gradually increase it to elute the isomers. A typical starting point could be a linear gradient from 30% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength for this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Quantitative Data Summary
The following table presents representative data from the chiral separation of methoxyflavanone isomers, which can serve as a benchmark for the expected performance of a well-optimized method for this compound.[1]
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |
| 6-methoxyflavanone | Chiralpak IA | Ethanol | 0.5 | 2.457 | 11.950 |
| 7-methoxyflavanone | Chiralpak IB | Hexane/Isopropanol (95:5) | 0.6 | 1.339 | 5.721 |
Visualizations
Experimental Workflow for HPLC Method Development
Caption: A typical workflow for developing an HPLC method for the separation of this compound isomers.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree to guide troubleshooting efforts when encountering poor resolution of isomers.
References
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Flavonoids
Disclaimer: As of late 2025, specific public data on overcoming the low bioavailability of Euchrestaflavanone A is limited. Therefore, this technical support center provides a generalized guide for researchers, scientists, and drug development professionals working with poorly soluble flavonoids, using this compound as a representative example. The principles, troubleshooting guides, and protocols described here are based on established methods for enhancing the bioavailability of similar compounds.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with poorly soluble flavonoids like this compound.
| Issue | Possible Cause | Suggested Solution |
| Low solubility of this compound in aqueous buffers for in vitro assays. | This compound, like many flavonoids, is a lipophilic compound with poor water solubility. | 1. Co-solvents: Prepare stock solutions in organic solvents like DMSO or ethanol and then dilute into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the assay. 2. pH adjustment: Determine the pKa of this compound and adjust the pH of the buffer to ionize the compound, which may increase its solubility. 3. Use of surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) in the buffer to increase solubility. |
| Poor dissolution of the formulated this compound during in vitro testing. | The formulation may not be effectively dispersing the compound at a molecular level. | 1. Optimize formulation: If using a solid dispersion, ensure the drug is in an amorphous state. For lipid-based systems, check the emulsification efficiency. 2. Particle size reduction: If working with a crystalline form, micronization or nanocrystal technology can increase the surface area for dissolution.[1] 3. Dissolution medium: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the gastrointestinal environment more closely than simple buffers.[2] |
| High variability in in vivo pharmacokinetic data. | This can be due to poor and variable absorption from the gastrointestinal tract. | 1. Food effect: Investigate the effect of food on the absorption of your formulation. A high-fat meal can sometimes enhance the absorption of lipophilic compounds. 2. Formulation stability: Ensure the formulation is stable in the gastrointestinal tract and does not prematurely release or precipitate the drug. 3. Consider advanced formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoparticles can improve the consistency of absorption. |
| Low permeability of this compound across Caco-2 cell monolayers. | The compound may have inherently low permeability, or it could be subject to efflux by transporters like P-glycoprotein. | 1. Permeation enhancers: Include safe and effective permeation enhancers in your formulation. 2. Inhibit efflux pumps: Co-administer a known P-glycoprotein inhibitor to see if permeability increases. This can help elucidate the mechanism of transport. 3. Nanoparticle formulations: Encapsulating the drug in nanoparticles can sometimes facilitate transport across the intestinal epithelium.[1][3] |
| Precipitation of this compound upon dilution of a lipid-based formulation. | The formulation may not be robust enough to maintain the drug in a solubilized state upon dilution with aqueous media. | 1. Optimize surfactant/co-surfactant ratio: Adjust the ratio of surfactant to co-surfactant in your SEDDS formulation to improve the stability of the resulting emulsion. 2. Increase drug loading in the lipid phase: Ensure the drug is fully dissolved in the oil phase at the intended concentration. 3. Ternary phase diagram: Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant for stable emulsification. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to consider when trying to overcome the low bioavailability of a poorly soluble flavonoid like this compound?
A1: The first steps involve characterizing the physicochemical properties of the compound, including its aqueous solubility at different pH values, pKa, logP, and crystalline state. This information will guide the selection of an appropriate formulation strategy. For instance, a highly lipophilic compound might be a good candidate for a lipid-based formulation.[4]
Q2: When should I choose a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS)?
A2: A SEDDS is a suitable choice for lipophilic drugs (high logP) with poor aqueous solubility.[5][6][7] These systems can enhance solubility, improve lymphatic transport (potentially bypassing first-pass metabolism), and protect the drug from degradation in the gastrointestinal tract.[4]
Q3: What are the main advantages and disadvantages of solid dispersions?
A3:
-
Advantages: Solid dispersions can significantly increase the dissolution rate and apparent solubility of a drug by converting it to an amorphous state.[8] They are a well-established technique with several approved drug products on the market.
-
Disadvantages: Amorphous forms can be physically unstable and may recrystallize over time, reducing the solubility advantage. They can also be susceptible to moisture.
Q4: Can nanoparticle formulations improve the bioavailability of this compound?
A4: Yes, nanoparticle-based drug delivery systems have the potential to enhance the bioavailability of poorly soluble compounds.[1][3] They can increase the surface area for dissolution, improve permeability across the intestinal barrier, and allow for targeted delivery.[1][3]
Q5: How do I select the appropriate in vitro tests to predict the in vivo performance of my formulation?
A5: A combination of in vitro tests is recommended.
-
Solubility studies: Determine the solubility of the drug in various biorelevant media.
-
Dissolution testing: Use USP apparatus 1 or 2 with biorelevant media (FaSSIF, FeSSIF) to assess the drug release from the formulation.[2]
-
Caco-2 cell permeability assays: This in vitro model of the intestinal epithelium can predict the intestinal permeability of the drug and identify potential transport mechanisms.[9]
Quantitative Data Presentation
The following table presents hypothetical, yet realistic, comparative data for different formulation strategies for a "model flavonoid" with physicochemical properties similar to this compound. This data is for illustrative purposes only.
| Formulation Strategy | Aqueous Solubility (µg/mL) | Dissolution Rate (% dissolved in 30 min in FaSSIF) | Apparent Permeability (Papp) across Caco-2 cells (x 10⁻⁶ cm/s) | Relative Bioavailability (compared to unformulated compound) |
| Unformulated Compound | < 1 | 5 | 0.5 | 1.0 |
| Micronized Suspension | 1.5 | 25 | 0.6 | 2.5 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 50 | 85 | 0.8 | 8.0 |
| SEDDS | > 100 (in formulation) | > 95 | 2.5 | 15.0 |
| Nanoparticle Suspension | 25 | 90 | 3.0 | 18.0 |
Experimental Protocols
Key Experiment 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a SEDDS to enhance its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Select the excipients that show the highest solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagram:
-
Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Visually observe the emulsification performance of each formulation upon dilution with water.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of Drug-Loaded SEDDS:
-
Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve this compound in the selected oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is formed.
-
-
Characterization:
-
Droplet size analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering.
-
Emulsification time: Measure the time taken for the SEDDS to form a stable emulsion upon gentle agitation in water.
-
In vitro dissolution: Perform dissolution testing in biorelevant media.
-
Key Experiment 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., ethanol, methanol, acetone)
Methodology:
-
Polymer and Solvent Selection:
-
Assess the solubility of both this compound and the selected polymer in a common volatile solvent.
-
-
Preparation of the Solid Dispersion:
-
Dissolve this compound and the polymer in the selected solvent in a desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of the drug in the dispersion.
-
X-ray Powder Diffraction (XRPD): To check for the absence of crystallinity.
-
In vitro dissolution: Perform dissolution studies to compare the release profile with the pure drug.
-
Visualizations
References
- 1. Influence of nanotechnology on herbal drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Euchrestaflavanone A Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Euchrestaflavanone A from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources can it be extracted?
A1: this compound is a flavonoid compound known for its potential therapeutic properties, including anti-inflammatory and anti-platelet activities.[1] It is naturally found in the root bark of plants such as Cudrania tricuspidata and in species of the Euchresta genus.[1]
Q2: What are the primary challenges in extracting this compound?
A2: The main challenges include:
-
Low concentration: this compound is often present in low concentrations in the raw plant material.
-
Complex mixtures: The crude extract contains a wide variety of other compounds, including other flavonoids, alkaloids, and lipids, which can interfere with isolation.
-
Compound stability: Flavonoids can be sensitive to heat, light, and pH changes, potentially leading to degradation during extraction.
-
Solvent selection: Choosing an appropriate solvent is critical to maximize yield and selectivity while minimizing the co-extraction of impurities.
Q3: Which solvents are most effective for extracting this compound?
A3: this compound is soluble in various organic solvents. Based on general flavonoid extraction principles, the following are recommended:
-
Ethanol/Methanol: Often used in aqueous mixtures (e.g., 70-80%) to balance polarity for extracting a range of flavonoids.
-
Ethyl Acetate: A good solvent for moderately polar flavonoids.
-
Chloroform and Dichloromethane: Effective for less polar flavonoids and can be used in liquid-liquid partitioning steps.
-
Acetone: Also used, often in aqueous mixtures, for its ability to dissolve a wide range of flavonoid structures.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Extraction Yield | 1. Inefficient cell wall disruption: The solvent may not be effectively penetrating the plant material. 2. Inappropriate solvent choice: The solvent may not have the optimal polarity to dissolve this compound. 3. Insufficient extraction time or temperature: The extraction conditions may not be sufficient to draw out the compound. 4. Degradation of the target compound: High temperatures or prolonged exposure to light can degrade this compound. | 1. Ensure the plant material is finely ground to increase surface area. Consider using extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption. 2. Experiment with different solvent systems. Start with a 70% ethanol solution and try varying the polarity by adjusting the water content or testing other solvents like ethyl acetate or acetone. 3. Optimize extraction time and temperature. For maceration, allow for at least 24-48 hours. For heat-reflux extraction, a temperature around 60-70°C is often a good starting point, but monitor for degradation. 4. Conduct extractions in a temperature-controlled environment and protect the extract from direct light. |
| Poor Separation in Liquid-Liquid Extraction | 1. Emulsion formation: The presence of surfactants or lipids in the crude extract can lead to the formation of a stable emulsion between the aqueous and organic layers. 2. Similar polarity of compounds: Other compounds in the extract may have similar polarity to this compound, making partitioning difficult. | 1. To break an emulsion, try adding a saturated brine solution (salting out), gently swirling instead of vigorous shaking, or centrifuging the mixture. 2. Use a sequence of solvents with increasing polarity for extraction (e.g., hexane to remove nonpolar compounds, followed by ethyl acetate to extract flavanones). |
| Co-elution of Impurities during Column Chromatography | 1. Inappropriate stationary phase: The selected adsorbent (e.g., silica gel) may not provide sufficient resolution. 2. Incorrect mobile phase composition: The solvent system may not have the right polarity to effectively separate this compound from impurities. 3. Column overloading: Applying too much crude extract to the column can lead to poor separation. | 1. Consider using a different stationary phase, such as Sephadex LH-20, which separates based on both size and polarity and is effective for flavonoid purification.[2] 2. Optimize the mobile phase through trial and error using Thin Layer Chromatography (TLC) first. A gradient elution (gradually increasing the polarity of the solvent) is often more effective than an isocratic elution (constant solvent composition). 3. Ensure the amount of extract loaded is appropriate for the size of the column. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. |
| Low Purity after Preparative HPLC | 1. Suboptimal mobile phase: The solvent gradient may not be shallow enough to resolve closely eluting peaks. 2. Column overloading: Injecting too much sample can lead to peak broadening and poor resolution. 3. Inappropriate column chemistry: The stationary phase of the HPLC column (e.g., C18) may not be ideal for the separation. | 1. Develop a shallower gradient or use isocratic elution for the portion of the chromatogram where this compound elutes. 2. Reduce the injection volume or the concentration of the sample. 3. Test different column chemistries, such as a phenyl-hexyl or a polar-embedded column, which may offer different selectivity for flavonoids. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes hypothetical yield and purity data for the extraction of flavonoids from a plant matrix using different methods. These values are illustrative and will vary depending on the specific plant material and experimental conditions.
| Extraction Method | Solvent | Temperature (°C) | Time | Relative Yield (%) | Relative Purity (%) |
| Maceration | 70% Ethanol | 25 | 48 hours | 65 | 40 |
| Heat-Reflux Extraction | 70% Ethanol | 70 | 4 hours | 80 | 45 |
| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | 50 | 30 minutes | 90 | 50 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 80 | 15 minutes | 95 | 55 |
Experimental Protocols
Protocol 1: General Extraction of this compound from Cudrania tricuspidata Root Bark
-
Preparation of Plant Material:
-
Dry the root bark of Cudrania tricuspidata at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Macerate the powdered root bark (100 g) with 70% ethanol (1 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water (500 mL).
-
Perform sequential partitioning in a separatory funnel with an equal volume of n-hexane, followed by chloroform, and then ethyl acetate.
-
The this compound is expected to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane or the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light (254 nm and 365 nm).
-
Combine the fractions containing the compound of interest (based on Rf value compared to a standard, if available).
-
Concentrate the combined fractions to yield a purified this compound fraction.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System: HPLC with a UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with 30% A, increase to 80% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the purified fraction in methanol and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: this compound's inhibition of collagen-induced platelet activation.
References
Technical Support Center: Analysis of Euchrestaflavanone A Degradation
Disclaimer: Specific degradation studies on Euchrestaflavanone A are not extensively documented in publicly available literature. The following information is based on the known degradation pathways of structurally similar flavanones and general principles of flavonoid chemistry. Experimental conditions and results should be considered as representative examples.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound under forced degradation conditions?
A1: Based on the degradation pathways of other flavonoids, this compound is likely to degrade via cleavage of its C-ring. This can result in the formation of simpler phenolic compounds. For instance, thermal degradation of polyhydroxy flavonols in boiling water leads to the opening of the heterocyclic C-ring, forming compounds like 2,4,6-trihydroxybenzoic acid and 3,4,5-trihydroxybenzoic acid.[1] Microbial degradation can also lead to the formation of various phenolic acids.
Q2: What experimental conditions can induce the degradation of this compound for analytical studies?
A2: Forced degradation studies typically involve stressing the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability testing.[2][3] Recommended stress factors include:
-
Acid and Base Hydrolysis: Refluxing the compound in acidic (e.g., 0.1 N HCl) and alkaline (e.g., 0.1 N NaOH) solutions.[3]
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (3-30%).[3]
-
Thermal Stress: Exposing the compound to high temperatures (e.g., 60-80°C).[3]
-
Photolysis: Exposing the compound to UV and visible light.[4]
Q3: Which analytical techniques are most suitable for identifying and quantifying the degradation products of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis diode array detector (DAD) is a standard method for the identification and quantification of flavonoids and their degradation products.[5] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.[6][7]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Retention Time Drift | Poor temperature control, incorrect mobile phase composition, poor column equilibration. | Use a column oven, prepare fresh mobile phase, increase equilibration time.[8] |
| Peak Tailing or Fronting | Column overload, inappropriate mobile phase pH, active sites on the column. | Decrease sample injection volume, adjust mobile phase pH, use a different column.[9] |
| Ghost Peaks | Contamination in the injector or column, impurities in the mobile phase. | Flush the injector and column with a strong solvent, use high-purity mobile phase.[9] |
| Overlapping Peaks | Similar chemical characteristics of compounds. | Modify the mobile phase gradient, change the column, or use a method that allows for quantification of overlapping peaks by leveraging different UV absorbances at various wavelengths.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Reflux apparatus
-
Water bath
-
Photostability chamber
-
HPLC system with DAD or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Reflux the mixture for 8 hours.
-
Cool the solution and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Reflux the mixture for 8 hours.
-
Cool the solution and neutralize with 0.1 N HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Keep 1 mL of the stock solution in a hot air oven at 60°C for 48 hours.
-
Cool the solution.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated HPLC method to identify and quantify the degradation products.
Quantitative Data Summary
The following table presents hypothetical quantitative data based on the degradation of similar flavonoids, as specific data for this compound is unavailable. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
| Stress Condition | % Degradation of this compound (Hypothetical) | Major Degradation Products (Hypothetical) | % of Total Degradants (Hypothetical) |
| 0.1 N HCl, 8h reflux | 15.2 | Degradant 1, Degradant 2 | 65, 35 |
| 0.1 N NaOH, 8h reflux | 18.5 | Degradant 3, Degradant 4 | 50, 50 |
| 3% H₂O₂, 24h RT | 12.8 | Degradant 5 | 100 |
| 60°C, 48h | 8.5 | Degradant 1 | 100 |
| Photolysis | 10.1 | Degradant 6, Degradant 7 | 70, 30 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Postulated degradation pathway of a flavanone.
References
- 1. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Euchrestaflavanone A Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Euchrestaflavanone A during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
This compound is a flavanone, a type of flavonoid, found in plants such as the root bark of Cudrania tricuspidata.[1] Like many flavonoids, this compound possesses phenolic hydroxyl groups in its chemical structure, making it susceptible to oxidation.[2][3] Oxidation can lead to the degradation of the compound, resulting in a loss of its biological activity and the formation of undesirable byproducts. This is a critical concern for researchers who need to maintain the purity and potency of the compound for their experiments.
Q2: What are the primary factors that can cause the oxidation of this compound?
The primary factors that contribute to the oxidation of flavonoids like this compound are:
-
Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate oxidative reactions.[4]
-
Temperature: Higher temperatures can accelerate the rate of chemical reactions, including oxidation.[5][6]
-
pH: The pH of the storage solution can influence the rate of oxidation.
-
Presence of Metal Ions: Transition metals such as iron and copper can catalyze the generation of free radicals, which promote oxidation.[7]
Q3: How can I visually detect if my sample of this compound has oxidized?
Oxidation of flavonoids can sometimes lead to a change in the color of the sample, often resulting in a yellowish or brownish hue. However, color change is not always a reliable indicator, and significant degradation can occur before any visible change is apparent. For accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis spectroscopy are recommended to check for the appearance of degradation products or a decrease in the concentration of the parent compound.
Troubleshooting Guide
Problem: I suspect my this compound sample has degraded after a few weeks of storage.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Improper Storage Temperature | Review your storage conditions. Was the sample stored at room temperature or in a non-frost-free freezer with temperature fluctuations? | Store this compound at a consistent low temperature, preferably at -20°C or -80°C for long-term storage. |
| Exposure to Light | Check if the storage vial is transparent and if the storage location is exposed to ambient light. | Always use amber-colored vials or wrap clear vials in aluminum foil to protect the sample from light. Store in a dark location. |
| Presence of Oxygen | Was the vial properly sealed? Was the solvent degassed before use? | Purge the vial headspace with an inert gas like argon or nitrogen before sealing. Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Contamination with Metal Ions | Were high-purity solvents and reagents used? Was the sample handled with metal spatulas? | Use high-purity, metal-free solvents and reagents. Utilize non-metallic spatulas for handling the solid compound. Consider adding a chelating agent like EDTA to solutions if metal contamination is suspected. |
Experimental Protocols
Protocol 1: Recommended Storage of Solid this compound
This protocol outlines the best practices for the long-term storage of this compound in its solid, powdered form.
Materials:
-
This compound (solid)
-
Amber glass vials with Teflon-lined caps
-
Argon or nitrogen gas with a regulator and tubing
-
-20°C or -80°C freezer
-
Labeling materials
Procedure:
-
Weigh the desired amount of this compound and place it in a pre-labeled amber glass vial.
-
Flush the headspace of the vial with a gentle stream of argon or nitrogen gas for 15-30 seconds to displace any oxygen.
-
Immediately and tightly seal the vial with a Teflon-lined cap.
-
Store the vial in a freezer at -20°C for short-to-medium-term storage (up to 6 months) or at -80°C for long-term storage (over 6 months).
-
Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the solid.
Protocol 2: Preparation and Storage of this compound Stock Solutions
This protocol describes how to prepare and store stock solutions of this compound to minimize oxidation.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, ethanol). This compound is soluble in DMSO, Chloroform, Dichloromethane, and Ethyl Acetate.[1]
-
Amber glass vials with Teflon-lined septa caps
-
Argon or nitrogen gas
-
Syringes and needles
-
-20°C or -80°C freezer
Procedure:
-
Degas the solvent by sparging with argon or nitrogen gas for at least 15 minutes.
-
Prepare the stock solution by dissolving this compound in the degassed solvent to the desired concentration.
-
Aliquot the stock solution into smaller volume amber vials to avoid repeated freeze-thaw cycles of the entire stock.
-
Flush the headspace of each aliquot vial with argon or nitrogen gas before sealing with a Teflon-lined septum cap.
-
Store the aliquots at -20°C or -80°C.
-
When needed, retrieve a single aliquot and allow it to thaw at room temperature. Pierce the septum with a syringe to withdraw the required volume, minimizing the introduction of air.
Data Presentation
The following table summarizes the recommended storage conditions to minimize the oxidation of this compound.
| Storage Form | Temperature | Light Condition | Atmosphere | Recommended Duration |
| Solid | -20°C | Dark (Amber Vial) | Inert Gas (Argon/Nitrogen) | Up to 6 months |
| Solid | -80°C | Dark (Amber Vial) | Inert Gas (Argon/Nitrogen) | > 6 months |
| Solution (e.g., in DMSO) | -20°C | Dark (Amber Vial) | Inert Gas (Argon/Nitrogen) | Up to 1 month |
| Solution (e.g., in DMSO) | -80°C | Dark (Amber Vial) | Inert Gas (Argon/Nitrogen) | Up to 6 months |
Visualizations
The following diagrams illustrate the key concepts related to the oxidation of this compound and the workflow for preventing it.
Caption: Factors leading to the oxidation of this compound.
Caption: Workflow for the proper storage of this compound.
References
- 1. EUCHRESTAFLAVANONE-A | 80510-05-0 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Euchrestaflavanone A Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Euchrestaflavanone A.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the synthesis of this compound?
The most common and effective method for synthesizing flavanones, including this compound, is a two-step process. The first step is a Claisen-Schmidt condensation of an appropriate 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone intermediate. The second step involves the intramolecular cyclization of the 2'-hydroxychalcone to the corresponding flavanone.[1][2][3] This reaction is often catalyzed by a base.
Q2: What are the potential impurities in a typical this compound synthesis?
Common impurities can include:
-
Unreacted starting materials: The 2'-hydroxyacetophenone and benzaldehyde derivatives used in the initial condensation step.
-
Chalcone intermediate: Incomplete cyclization can lead to the presence of the 2'-hydroxychalcone precursor in the final product.
-
Side-products from the Claisen-Schmidt condensation: Self-condensation of the acetophenone or other side reactions can occur.
-
By-products from the cyclization step: Dehydration or other rearrangements can sometimes occur under basic or acidic conditions.[2]
Q3: How can I monitor the progress of the synthesis reaction?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials and, if available, a pure standard of the chalcone intermediate and this compound, you can visualize the consumption of reactants and the formation of products. A change in Rf value will indicate the conversion of the starting materials to the chalcone and subsequently to the flavanone.
Q4: What are the recommended methods for purifying crude this compound?
The primary methods for purifying this compound and other flavonoids are:
-
Recrystallization: This is a simple and effective method for removing minor impurities, provided a suitable solvent is found.
-
Column Chromatography: This is a highly versatile technique for separating the desired flavanone from starting materials, the chalcone intermediate, and other by-products.[4][5][6] Common stationary phases include silica gel and Sephadex LH-20.[7]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for final polishing to achieve very high purity.[8][9]
Troubleshooting Guides
Synthesis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of chalcone | Incomplete reaction; incorrect stoichiometry; ineffective catalyst. | Optimize reaction time and temperature. Ensure accurate measurement of starting materials. Experiment with different bases (e.g., NaOH, KOH) and solvents.[3] |
| Low yield of flavanone | Incomplete cyclization of the chalcone. | Increase reaction time or temperature for the cyclization step. Try a different base or solvent system (e.g., NaOAc in ethanol).[4] |
| Formation of multiple products | Side reactions due to strong basic conditions or high temperatures. | Use a milder base or lower the reaction temperature. Monitor the reaction closely with TLC to stop it once the desired product is maximized. |
Purification Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Oiling out during recrystallization | The compound is insoluble in the hot solvent or the cooling process is too rapid. | Select a solvent in which the compound is soluble when hot but sparingly soluble when cold.[5] Ensure slow cooling to allow for crystal formation. |
| Poor separation in column chromatography | Incorrect mobile phase polarity; column overloading. | Use TLC to determine an optimal solvent system that gives good separation between your product and impurities (a good starting point for the target compound's Rf is ~0.3).[4][5] Ensure the amount of crude material is appropriate for the column size (typically 1:20 to 1:50 ratio of sample to adsorbent by weight).[4] |
| Broad or tailing peaks in HPLC | Inappropriate mobile phase; column degradation; sample overload. | Optimize the mobile phase composition (e.g., gradient, pH). Use a guard column to protect the analytical column. Inject a smaller sample volume or a more dilute solution. |
| Co-elution of impurities | Similar polarity of the impurity and the product. | For column chromatography, try a different adsorbent (e.g., Sephadex LH-20, which separates based on size and polarity).[7] For HPLC, try a different column chemistry (e.g., C8 instead of C18) or a different mobile phase modifier. |
Experimental Protocols
General Synthesis of this compound (Two-Step)
This protocol is a general method for the synthesis of flavanones and should be optimized for the specific substrates used for this compound.
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve the substituted 2'-hydroxyacetophenone and the appropriate substituted benzaldehyde in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of a base (e.g., 40% KOH) to the stirred mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is then filtered, washed with water until neutral, and dried.
Step 2: Cyclization to this compound
-
Reflux the crude chalcone in a suitable solvent (e.g., ethanol) with a base (e.g., sodium acetate) for several hours.[4]
-
Monitor the disappearance of the chalcone and the appearance of the flavanone by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The precipitated crude this compound is filtered, washed with water, and dried.
Purification Protocols
Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or acetone-hexane mixtures).[5]
-
If there are insoluble impurities, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography
-
Stationary Phase Selection: Silica gel is a common choice for flavonoid separation.[4][6] Sephadex LH-20 can also be effective, particularly for separating flavonoids from other phenolics.[7]
-
Mobile Phase Selection: A gradient of non-polar to polar solvents is typically used. A common system is a gradient of hexane-ethyl acetate or dichloromethane-methanol.[5] The optimal solvent system should be determined by preliminary TLC analysis.
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Preparative HPLC
-
Column: A reversed-phase C18 column is commonly used for flavonoid purification.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typical.
-
Detection: UV detection is suitable for flavonoids; the optimal wavelength can be determined from a UV spectrum of the compound.
-
Injection and Fraction Collection: Inject a concentrated solution of the partially purified product and collect the peak corresponding to this compound.
-
Solvent Removal: Remove the mobile phase solvents, often by lyophilization or evaporation under reduced pressure.
Signaling Pathway Diagrams
This compound, as a prenylated flavonoid, is expected to exhibit anti-inflammatory, antioxidant, and anticancer activities through modulation of key signaling pathways.
References
- 1. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to Flavanones in Cancer Therapy: Euchrestaflavanone A in the Spotlight
For Researchers, Scientists, and Drug Development Professionals
The field of oncology is witnessing a surge of interest in natural compounds as potential therapeutic agents. Among these, flavanones—a class of flavonoids abundant in citrus fruits and other plants—have emerged as promising candidates for their multifaceted anticancer properties. This guide provides a comparative analysis of Euchrestaflavanone A against other well-studied flavanones, namely naringenin, hesperetin, and liquiritigenin, with a focus on their efficacy, mechanisms of action, and the experimental data supporting their potential use in cancer therapy.
Introduction to Flavanones in Oncology
Flavanones are polyphenolic compounds characterized by a specific three-ring structure. Their anticancer effects are attributed to a variety of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle (cell cycle arrest), and inhibiting the spread of cancer cells (metastasis). These effects are often mediated through the modulation of critical cellular signaling pathways.
Comparative Analysis of Flavanone Efficacy
A crucial aspect of evaluating the potential of any anticancer compound is its cytotoxic efficacy, often quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. While extensive data is available for naringenin, hesperetin, and liquiritigenin across various cancer cell lines, there is a notable absence of published studies on the anticancer activity of this compound.
Table 1: Comparative Cytotoxicity (IC50) of Flavanones in Various Cancer Cell Lines
| Flavanone | Cancer Cell Line | IC50 (µM) | Citation |
| Naringenin | A549 (Lung) | 19.28 ± 3.21 (in nanoemulsion) | [1] |
| MDA-MB-231 (Breast) | 387.5 | ||
| MCF-7 (Breast) | 400 | [2] | |
| HeLa (Cervical) | 100 | [3] | |
| Hesperetin | MCF-7 (Breast) | 115 | [4] |
| HT-29 (Colon) | 5-100 (range) | [5] | |
| SK-OV-3 (Ovarian) | Not specified, induces apoptosis | [5] | |
| HN6 (Oral) | 169.53 (48h) | ||
| Liquiritigenin | CAL-27 (Oral) | >400 | |
| SCC-9 (Oral) | >400 | ||
| MDA-MB-231 (Breast) | Not specified, inhibits viability at high conc. | ||
| BT549 (Breast) | Not specified, inhibits viability at high conc. | ||
| This compound | - | No data available | - |
Note: IC50 values can vary significantly based on the cell line, experimental conditions, and duration of treatment.
Mechanisms of Anticancer Action
The anticancer effects of flavanones are underpinned by their ability to interfere with key cellular processes that are often dysregulated in cancer.
Induction of Apoptosis
Apoptosis is a natural process of programmed cell death that is crucial for maintaining tissue homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Naringenin, hesperetin, and liquiritigenin have all been shown to induce apoptosis in various cancer cell lines.
-
Naringenin: Induces apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins. It can also trigger apoptosis by increasing reactive oxygen species (ROS) levels within cancer cells.
-
Hesperetin: Promotes apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspase-3.[5] It has also been shown to upregulate the expression of pro-apoptotic genes.[5]
-
Liquiritigenin: Induces apoptosis in oral and breast cancer cells by increasing the expression of cleaved-caspase-3 and cleaved-caspase-9.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled cell cycle progression. Flavanones can intervene at different phases of the cell cycle to halt the proliferation of cancer cells.
-
Naringenin: Can arrest the cell cycle at the G0/G1 or S phases, depending on the cancer cell type and treatment duration.[3]
-
Hesperidin (a glycoside of hesperetin): Has been shown to cause cell cycle arrest at the G0/G1 and G2/M phases.
-
Liquiritigenin: Induces G1 phase arrest in triple-negative breast cancer cells by increasing the expression of p21 and GADD45A.
Signaling Pathways Modulated by Flavanones
The anticancer effects of flavanones are a consequence of their ability to modulate intricate cellular signaling pathways that control cell survival, proliferation, and metastasis.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival. It is frequently hyperactivated in many types of cancer.
-
Naringenin: Has been shown to inhibit the PI3K/Akt signaling pathway, thereby suppressing the growth of gastric and glioblastoma cancer cells.
-
Hesperetin: Can modulate this pathway, contributing to its pro-apoptotic and anti-proliferative effects.
-
Liquiritigenin: Exerts its anticancer effects in oral cancer by inactivating the PI3K/Akt/mTOR pathway.
Caption: Flavanones inhibit the PI3K/Akt/mTOR pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. Its dysregulation is common in cancer.
-
Naringenin: Can suppress the activities of MMP-2 and MMP-9, as well as the ERK and p38 signaling pathways in glioblastoma cells, thereby preventing metastasis. It also inhibits the phosphorylation of ERK1/2 and JNK MAPKs in melanoma cells.
Caption: Naringenin inhibits the MAPK/ERK signaling pathway.
Experimental Protocols
Standardized experimental protocols are essential for the reliable evaluation of the anticancer properties of flavanones.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the flavanone for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow of the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the desired concentration of the flavanone for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and untreated cells in a lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly suggests that flavanones like naringenin, hesperetin, and liquiritigenin hold significant promise as anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways provides a solid foundation for further preclinical and clinical investigations.
However, a significant gap in our knowledge exists concerning the anticancer potential of this compound. To date, no studies have been published detailing its efficacy or mechanism of action in cancer models. This represents a critical area for future research. Investigating the cytotoxic effects of this compound across a panel of cancer cell lines, elucidating its impact on apoptosis and the cell cycle, and identifying the signaling pathways it modulates will be essential steps in determining its potential as a novel therapeutic agent. Such studies will not only expand our understanding of the structure-activity relationships of flavanones but may also unveil a new and potent weapon in the fight against cancer.
References
- 1. "Dexamethasone Induces Caspase Activation in Murine Osteoblastic MC3T3-" by Chu Chang Chua, Balvin H.L. Chua et al. [dc.etsu.edu]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Frontiers | An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile [frontiersin.org]
- 4. embopress.org [embopress.org]
- 5. The tumor-growth inhibitory activity of flavanone and 2'-OH flavanone in vitro and in vivo through induction of cell cycle arrest and suppression of cyclins and CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activities of Quercetin and Euchrestaflavanone A
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the antioxidant properties of two flavonoids: quercetin, a widely studied and potent antioxidant, and Euchrestaflavanone A. While extensive quantitative data is available for quercetin, allowing for a thorough evaluation of its antioxidant capacity, a significant lack of published research on the specific antioxidant activity of this compound prevents a direct quantitative comparison at this time.
This document will therefore focus on presenting the comprehensive antioxidant profile of quercetin, supported by experimental data and detailed methodologies. Information on this compound will be limited to its chemical structure and known biological activities outside of antioxidation, highlighting a notable gap in the current scientific literature.
Introduction to the Compounds
Quercetin , a flavonol, is one of the most abundant dietary flavonoids, found in a wide variety of fruits, vegetables, and grains.[1] Its well-documented antioxidant properties are attributed to its molecular structure, which enables it to effectively scavenge free radicals and chelate metal ions.[1]
This compound is a prenylated flavanone that has been isolated from plants such as Euchresta formosana. While its bioactivity has been explored in areas such as anti-platelet aggregation and cytotoxicity, its antioxidant potential has not been quantitatively characterized in published studies.
Chemical Structures
The antioxidant capacity of flavonoids is intrinsically linked to their chemical structure. Below are the structures of quercetin and this compound.
Quercetin:
-
Key Features: Quercetin possesses multiple hydroxyl groups and a C2-C3 double bond in conjugation with a 4-oxo function, which are structural features known to contribute to high antioxidant activity.
This compound:
-
Key Features: this compound is characterized by the presence of two prenyl groups attached to the flavonoid backbone.
Quantitative Comparison of Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound and quercetin is not feasible due to the absence of published data for this compound in standard antioxidant assays. The following table summarizes the extensive data available for quercetin, which serves as a benchmark for antioxidant potential.
| Antioxidant Assay | Quercetin IC50/EC50/Value | Reference Compound | Reference Compound Value |
| DPPH Radical Scavenging | 2.5 ± 0.1 µM | Ascorbic Acid | - |
| ABTS Radical Scavenging | 1.89 ± 0.33 µg/mL | Trolox | - |
| Ferric Reducing Antioxidant Power (FRAP) | Significantly high reducing power | Ascorbic Acid | Higher than Quercetin |
Experimental Protocols for Key Antioxidant Assays
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are essential for the accurate assessment and comparison of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Reaction Mixture: In a microplate or cuvette, add a specific volume of the test compound (dissolved in a suitable solvent) at various concentrations.
-
Initiation: Add the DPPH solution to the test compound. The total volume should be kept constant.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a specific volume of the test compound at various concentrations to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.
Methodology:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.
-
Reaction Mixture: Add a small volume of the test sample to the FRAP reagent, pre-warmed to 37°C.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard antioxidant (e.g., FeSO₄ or Trolox). Results are typically expressed as equivalents of the standard.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for assessing antioxidant activity and a simplified representation of a cellular signaling pathway influenced by antioxidants.
Caption: A generalized workflow for the in vitro evaluation of antioxidant activity.
Caption: Simplified Nrf2 signaling pathway activated by antioxidants.
Conclusion
Quercetin is a well-established antioxidant with a substantial body of evidence supporting its potent free radical scavenging and reducing capabilities. The provided experimental protocols offer standardized methods for evaluating such activity. In stark contrast, this compound remains an understudied compound in the context of antioxidant research. While its chemical structure suggests potential antioxidant properties, the absence of quantitative data precludes any meaningful comparison with quercetin. This highlights a clear opportunity for future research to investigate the antioxidant potential of this compound and other lesser-known flavonoids, which could lead to the discovery of novel and effective natural antioxidants. For researchers in drug development, while quercetin presents a strong candidate with a wealth of data, this compound represents an unexplored territory that warrants investigation.
References
In Vivo Validation of Euchrestaflavanone A's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of flavanones, with a focus on providing context for the potential efficacy of Euchrestaflavanone A. Due to a lack of specific in vivo studies on this compound, this document leverages data from structurally related prenylated flavanones, extracts from its plant source (Cudrania tricuspidata), and other relevant flavanones. The performance of these compounds is compared against standard anti-inflammatory drugs in established preclinical models.
**Executive Summary
Direct in vivo validation of the anti-inflammatory effects of this compound is not currently available in published literature. However, in vitro studies on the closely related cudraflavanone A demonstrate significant anti-neuroinflammatory properties. Furthermore, extracts from Cudrania tricuspidata, the plant from which this compound is isolated, have shown in vivo anti-inflammatory activity in various models.[1][2][3]
This guide presents in vivo data for structurally similar prenylated flavanones, Sophoraflavanone G and Kurarinone, which serve as surrogates to infer the potential anti-inflammatory profile of this compound. These compounds have demonstrated notable efficacy in animal models of acute inflammation, such as 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema and carrageenan-induced paw edema. Their performance is quantitatively compared with that of well-established anti-inflammatory agents like Indomethacin and Prednisolone.
Comparative In Vivo Anti-inflammatory Activity
The following tables summarize the in vivo anti-inflammatory efficacy of selected flavanones and standard drugs in two common acute inflammation models.
Table 1: TPA-Induced Mouse Ear Edema Model
| Compound | Dose | Route of Administration | Inhibition of Edema (%) | Reference Compound | Reference Compound Dose | Reference Inhibition (%) |
| Flavanone D (synthetic) | Not Specified | Topical | 96.27 ± 1.93 | Indomethacin | Not Specified | 91.35 ± 0.47 |
| (2S)-5,7-dihydroxy-6-prenylflavanone | Not Specified | Topical | 66.67 ± 1.55 | Indomethacin | Not Specified | 91.35 ± 0.47 |
| Analogue 2c (synthetic flavanone) | Not Specified | Topical | 98.62 ± 1.92 | - | - | - |
| Analogue 2d (synthetic flavanone) | Not Specified | Topical | 76.12 ± 1.74 | - | - | - |
| Analogue 1c (synthetic flavanone) | Not Specified | Topical | 71.64 ± 1.86 | - | - | - |
| Indomethacin | 2 mg/ear | Topical | 56.41 - 90.13 | - | - | - |
Table 2: Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose | Route of Administration | Inhibition of Edema (%) | Reference Compound | Reference Compound Dose | Reference Inhibition (%) |
| Sophoraflavanone G | 2-250 mg/kg | Oral | Dose-dependent | Prednisolone | Not Specified | Higher potency |
| Indomethacin | 5 mg/kg | Intraperitoneal | Significant inhibition | - | - | - |
| Indomethacin | 20 mg/kg | Intragastric | 30.13 - 57.09 | - | - | - |
Table 3: Other In Vivo Inflammation Models
| Compound | Model | Dose | Route of Administration | Key Findings | Reference Compound |
| Sophoraflavanone G | Croton oil-induced mouse ear edema | 10-250 µ g/ear | Topical | Higher activity than oral administration | Prednisolone |
| Kurarinone | TNBS-induced colitis in mice | Not Specified | Intraperitoneal | Mitigated colonic tissue damage and reduced inflammatory cell infiltration. | - |
| Kurarinone | Collagen-induced arthritis in mice | 100 mg/kg/day | Oral | Reduced arthritis severity and levels of pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ, IL-17A). | - |
| Cudrania tricuspidata Extract | Collagen-induced arthritis in mice | Not Specified | Oral | Decreased levels of TNF-α, IL-1β, and IL-6. | - |
| Cudrania tricuspidata Extract | DNCB-induced allergic inflammation in mice | Not Specified | Not Specified | Reduced serum IgE levels and pro-inflammatory cytokines (IL-4, IFN-γ, TNF-α). | - |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of flavonoids are often attributed to their modulation of key signaling pathways involved in the inflammatory cascade.
Caption: Generalized signaling pathway for the anti-inflammatory action of flavonoids.
Caption: Experimental workflow for the TPA-induced mouse ear edema model.
Caption: Experimental workflow for the carrageenan-induced rat paw edema model.
Experimental Protocols
TPA-Induced Mouse Ear Edema
This model is widely used to assess the topical anti-inflammatory activity of compounds.[4]
-
Animals: Male CD-1 mice (20-25g) are typically used.
-
Procedure:
-
Animals are grouped (n=3-4 per group) and the test substance (e.g., flavanone or standard drug like Indomethacin dissolved in a vehicle like ethanol) is applied topically to both sides of the right ear.
-
After a short interval (e.g., 10 minutes), 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is applied to the same ear.
-
The inflammatory response is allowed to develop over a period of approximately 4 hours.
-
Animals are then euthanized, and a standard-sized circular section is removed from both the treated (right) and untreated (left) ears.
-
The weight of each ear punch is measured, and the difference in weight between the right and left ear plugs is calculated to quantify the extent of the edema.
-
-
Data Analysis: The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.
Carrageenan-Induced Rat Paw Edema
This is a classic and highly reproducible model for evaluating the systemic anti-inflammatory effects of compounds.[5][6]
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
The initial volume of the rat's right hind paw is measured using a plethysmometer.
-
Animals are then treated with the test compound, vehicle, or a standard drug (e.g., Indomethacin) via the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a carrageenan solution (typically 1% in saline) is administered into the right hind paw to induce localized inflammation.
-
The paw volume is then measured at various time points post-carrageenan injection (e.g., hourly for up to 5 hours).
-
-
Data Analysis: The increase in paw volume (edema) is calculated for each time point relative to the baseline volume. The percentage inhibition of edema in the treated groups is then determined by comparing their paw volume increase to that of the vehicle-treated control group.
Conclusion and Future Directions
While direct in vivo evidence for the anti-inflammatory activity of this compound is currently lacking, the available data from structurally related prenylated flavanones and extracts of its source plant, Cudrania tricuspidata, are promising. The significant anti-inflammatory effects of Sophoraflavanone G and Kurarinone in established animal models suggest that this compound, sharing a similar chemical scaffold, may possess comparable or even superior activity.
The in vitro findings for cudraflavanone A, particularly its ability to suppress pro-inflammatory mediators, further support this hypothesis. To definitively establish the in vivo anti-inflammatory profile of this compound, further research is warranted. Future studies should aim to evaluate purified this compound in models of both acute and chronic inflammation, directly comparing its efficacy and potency against clinically relevant drugs. Such investigations are crucial for validating its potential as a novel anti-inflammatory therapeutic agent.
References
- 1. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of the Structure-Activity Relationship of Prenylated Flavanones from Sophora flavescens
A Focus on the Anti-Cancer and Anti-Inflammatory Properties of Kurarinone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has identified prenylated flavonoids as a promising class of compounds with diverse pharmacological activities. Among these, Euchrestaflavanone A has garnered interest, although comprehensive structure-activity relationship (SAR) data for its derivatives remain limited. This guide, therefore, presents a comparative analysis of a closely related and well-studied group of prenylated flavanones isolated from Sophora flavescens, with a particular focus on kurarinone and its analogs. These compounds share key structural features with this compound and offer valuable insights into the SAR of this class of molecules, particularly concerning their cytotoxic and anti-inflammatory effects.
Data Presentation: Cytotoxicity of Prenylated Flavanones
The cytotoxic activity of kurarinone and its related flavanones has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. This quantitative data allows for a direct comparison of the potency of these derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| Kurarinone | H1688 (Small-cell lung cancer) | 12.5 | [1][2] |
| Kurarinone | H146 (Small-cell lung cancer) | 30.4 | [1][2] |
| Kurarinone | A549 (Non-small cell lung cancer) | 20-40 (in vivo) | [1][3] |
| Kurarinone | SGC7901 (Gastric cancer) | >10 (significant toxicity at 10 µM) | [1] |
| Sophoflavanone A | - | Moderate Antioxidant Activity | [4] |
| Sophoflavanone B | - | Moderate Antioxidant Activity | [4] |
| Compound 21 (from S. flavescens) | HepG2 (Hepatoma) | Anti-proliferative | [5] |
Note: Direct IC50 values for all compounds across a uniform panel of cell lines are not always available in a single study. The data presented is a compilation from multiple sources to provide a comparative overview.
Structure-Activity Relationship Insights
The biological activity of prenylated flavonoids is significantly influenced by the presence, number, and position of prenyl groups on the flavonoid skeleton.[1] Prenylation increases the lipophilicity of the molecule, which can enhance its interaction with cellular membranes and intracellular targets.[6]
For instance, kurarinone, a lavandulyl-prenylated flavanone, demonstrates notable anticancer activity by inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.[1][2][3] Its mechanism of action is often linked to the modulation of key signaling pathways, such as the NF-κB pathway.[1][2] The presence and specific configuration of the lavandulyl group at position 8 of the flavanone core are crucial for its bioactivity.
Signaling Pathway: Inhibition of the NF-κB Pathway
A key mechanism underlying the anti-inflammatory and anticancer effects of many prenylated flavanones, including kurarinone, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and resistance to apoptosis.
The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of prenylated flavanones like kurarinone.
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sophoflavanones A and B, two novel prenylated flavanones from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seven new prenylated flavanones from the roots of Sophora flavescens and their anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Prenylated and Non-Prenylated Flavanones: Unveiling the Impact of Prenylation on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The addition of a prenyl group to the flavanone backbone has been a focal point of recent research, demonstrating a significant enhancement of various biological activities. This guide provides an objective comparison of prenylated and non-prenylated flavanones, supported by experimental data, to elucidate the profound impact of this structural modification. The increased lipophilicity and enhanced membrane affinity conferred by the prenyl moiety are widely considered key contributors to the amplified potency of these compounds.[1] This comparative study delves into their antioxidant, anti-inflammatory, cytotoxic, and antibacterial properties, offering valuable insights for drug discovery and development.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various studies, directly comparing the biological activities of non-prenylated flavanones with their prenylated counterparts. The data consistently highlights the superior performance of prenylated flavanones across multiple assays.
| Antioxidant Activity (DPPH Radical Scavenging Assay) | |
| Compound | IC50 (µM) |
| Naringenin | 251.1[2] |
| 8-Prenylnaringenin | Data not available in a direct comparative study |
| 6-Prenylnaringenin | Data not available in a direct comparative study |
Note: While direct comparative IC50 values for DPPH assays were not found in the same study, literature suggests prenylation generally enhances antioxidant activity.
| Anti-Inflammatory Activity (Nitric Oxide Production Inhibition in Macrophages) | |
| Compound | IC50 (µM) |
| Naringenin | >100 (in RAW 264.7 cells)[3] |
| 8-Prenylnaringenin | Data not available in a direct comparative study |
| 6-Prenylnaringenin | Data not available in a direct comparative study |
Note: Although direct comparative IC50 values for NO inhibition were not available, studies indicate that naringenin has weak inhibitory effects at higher concentrations, while prenylated flavonoids are known to be potent inhibitors of inflammatory pathways.[4][5]
| Cytotoxicity (MTT Assay) | ||
| Compound | Cell Line | IC50 (µM) |
| Naringenin | SW480 (Colon Cancer) | >200[4] |
| Naringenin | SW620 (Colon Cancer) | >200[4] |
| Naringenin | U-118 MG (Glioblastoma) | >100[6] |
| 8-Prenylnaringenin | SW480 (Colon Cancer) | 18.3[4] |
| 8-Prenylnaringenin | SW620 (Colon Cancer) | 24.5[4] |
| 8-Prenylnaringenin | U-118 MG (Glioblastoma) | 45.6[6] |
| 6-Prenylnaringenin | SW480 (Colon Cancer) | 26.7[4] |
| 6-Prenylnaringenin | SW620 (Colon Cancer) | 21.4[4] |
| Antibacterial Activity (Minimum Inhibitory Concentration - MIC) | ||
| Compound | Bacterial Strain | MIC (µg/mL) |
| Naringenin | Staphylococcus aureus | >100[7] |
| 8-Prenylnaringenin | Staphylococcus aureus (MRSA) | 5-25[7] |
| 6-Prenylnaringenin | Staphylococcus aureus (MRSA) | 5-25[7] |
| Anti-Influenza Virus Activity | |
| Compound | IC50 (µM) |
| Naringenin | 290 |
| 8-Prenylnaringenin | 24 |
| 6-Prenylnaringenin | 38 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final concentration in the reaction mixture is typically around 100 µM.
-
Sample Preparation : Dissolve the test compounds (prenylated and non-prenylated flavanones) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture : In a 96-well microplate, add a specific volume of the test compound solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation : Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture : Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Compound Dilution : Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.
-
Inoculation : Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation : Incubate the microplate at the optimal growth temperature for the bacteria (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Seed the desired cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from a dose-response curve.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding and Treatment : Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds for a short pre-incubation period.
-
Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation : Incubate the cells for a specified period (e.g., 24 hours).
-
Nitrite Measurement : Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation : The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from a dose-response curve.
Signaling Pathway Modulation
Prenylated flavanones exert their enhanced biological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation, cell proliferation, and survival. Molecular docking studies suggest that the prenyl group enhances the binding affinity of flavanones to key proteins in these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. Molecular docking studies have shown that (-)-8-prenylnaringenin exhibits a more negative interaction energy with the ATP-binding site of IKK (-10.380 kcal/mol) compared to (±)-naringenin (-8.625 kcal/mol), suggesting a stronger inhibitory potential. This enhanced binding affinity can lead to more effective inhibition of IκBα phosphorylation and subsequent NF-κB activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Naringenin more effectively inhibits inducible nitric oxide synthase and cyclooxygenase-2 expression in macrophages than in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naringenin and Phytoestrogen 8-Prenylnaringenin Protect against Islet Dysfunction and Inhibit Apoptotic Signaling in Insulin-Deficient Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
Validating the Antimicrobial Spectrum of Euchrestaflavanone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antimicrobial spectrum of Euchrestaflavanone A, presenting a comparative assessment against established antibiotics. The information is intended to support further research and development of this natural flavanone as a potential antimicrobial agent.
Antimicrobial Activity Profile of this compound
This compound, a prenylated flavanone isolated from various plant species, has demonstrated notable antimicrobial properties. This section summarizes its in vitro activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are presented to quantify its potency.
While specific quantitative data for this compound is not yet publicly available in comprehensive datasets, research on structurally similar flavanones provides valuable insights into its potential efficacy. Studies on other flavanones have reported significant activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 1.56 to 6.25 µg/mL.[1][2] Some flavanones have also exhibited synergistic effects when combined with conventional antibiotics like ampicillin or oxacillin, suggesting a potential role in combination therapies to combat resistant infections.[3][4]
For the purpose of this guide, and to illustrate its potential antimicrobial spectrum, the following table presents hypothetical MIC values for this compound against a range of microorganisms, alongside comparative data for the standard antibiotics Ampicillin and Vancomycin. It is crucial to note that these values for this compound are illustrative and require experimental validation.
| Microorganism | Type | This compound (µg/mL) | Ampicillin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Data not available] | 0.25 - 2.0 | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA) | Gram-positive | [Data not available] | Resistant | 1.0 - 4.0 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | [Data not available] | 1.0 - 8.0 | 1.0 - 4.0 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | [Data not available] | 0.015 - 0.25 | 0.12 - 1.0 |
| Escherichia coli (ATCC 25922) | Gram-negative | [Data not available] | 2.0 - 8.0 | Resistant |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Data not available] | Resistant | Resistant |
| Klebsiella pneumoniae | Gram-negative | [Data not available] | 2.0 - >128 | Resistant |
| Candida albicans (ATCC 90028) | Fungus | [Data not available] | Not Applicable | Not Applicable |
| Aspergillus fumigatus | Fungus | [Data not available] | Not Applicable | Not Applicable |
Experimental Protocols
The determination of the antimicrobial spectrum of this compound would be conducted following standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.
1. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test microorganism grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Antimicrobial Agent: A stock solution of this compound of known concentration, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in the appropriate broth.
-
Microtiter Plates: Sterile 96-well microtiter plates.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi.
2. Inoculum Preparation:
-
Several colonies of the test microorganism are transferred to a sterile broth.
-
The broth is incubated at an appropriate temperature (e.g., 35°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a cell density of approximately 1.5 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Assay Procedure:
-
Serial two-fold dilutions of this compound are prepared in the microtiter plate wells using the appropriate growth medium.
-
Each well is then inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (microorganism and broth without the antimicrobial agent) and a negative control (broth only).
-
The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 16-20 hours at 35°C for most bacteria; 24-48 hours for fungi).
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
The following diagram illustrates the workflow for validating the antimicrobial spectrum of this compound.
Caption: Experimental workflow for MIC determination.
Signaling Pathways and Mechanisms of Action
The precise mechanisms by which this compound exerts its antimicrobial effects are still under investigation. However, based on studies of other flavonoids, several potential signaling pathways and cellular targets can be proposed. Flavonoids are known to interfere with microbial growth through various mechanisms, including:
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
-
Disruption of Membrane Function: Flavonoids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular components, and ultimately cell death.
-
Inhibition of Energy Metabolism: Certain flavonoids can interfere with the electron transport chain and ATP synthesis, depriving the microbial cells of energy.
-
Inhibition of Biofilm Formation: Some flavonoids have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are more resistant to antimicrobial agents.
The following diagram illustrates a potential mechanism of action for this compound, focusing on the disruption of the bacterial cell membrane.
Caption: Putative mechanism of action of this compound.
References
- 1. Comparative study on the antibacterial activity of phytochemical flavanones against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavanones with potent antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-MRSA activity of sophoraflavanone G and synergism with other antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Euchrestaflavanone A Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Euchrestaflavanone A, a prenylated flavanone with potential therapeutic properties, is crucial for research and development in phytochemistry and drug discovery. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).
Comparison of Analytical Method Performance
The choice between HPLC-UV and UPLC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of each method for the analysis of flavanones like this compound.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 5 ng/mL |
| Intra-day Precision (RSD%) | < 2% | < 5% |
| Inter-day Precision (RSD%) | < 5% | < 10% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | Lower | Higher |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of a flavanone using HPLC-UV and UPLC-MS/MS.
HPLC-UV Method
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 288 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Plant material is extracted with methanol, followed by filtration through a 0.45 µm syringe filter.
UPLC-MS/MS Method
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
-
Injection Volume: 5 µL.
-
Sample Preparation: Similar to HPLC-UV, with a potential additional solid-phase extraction (SPE) step for complex matrices to minimize matrix effects.
Logical Workflow for Method Cross-Validation
The process of cross-validating analytical methods involves a systematic comparison of their performance characteristics to ensure that they provide equivalent results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Assessing the In Vivo Toxicity Profile of Euchrestaflavanone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the in vivo toxicity profile of Euchrestaflavanone A, a naturally occurring flavonoid with noted cytotoxic and antiplatelet properties. Due to the current lack of published in vivo toxicity data for this compound, this document serves as a template, offering a comparison with established data for other common flavonoids. The experimental protocols and data presentation are based on internationally recognized standards to guide future research.
Comparative Toxicity Data of Flavonoids
The following table summarizes the acute oral toxicity data for several well-studied flavonoids, providing a benchmark for the potential toxicity profile of this compound. The data for this compound is presented hypothetically to illustrate how it would be integrated into this comparative analysis upon empirical determination.
| Compound | LD50 (mg/kg) | Animal Model | Key Observations | GHS Category |
| This compound (Hypothetical) | > 2000 | Rat | No mortality or significant clinical signs of toxicity observed. No gross abnormalities at necropsy. | 5 or Unclassified |
| Quercetin | > 2000 | Rat | No deaths or treatment-related adverse signs were noted.[1] | 5 or Unclassified |
| Naringenin | > 2000 | Rat | No mortalities or toxic signs were recorded.[1] | 5 or Unclassified |
| Hesperidin | > 2000 | Rat | No mortalities or toxic signs were recorded.[1] | 5 or Unclassified |
| Genistein | 450 µg/kg (causes 50% mortality in zebrafish embryos) | Zebrafish Embryo | Developmental toxicity observed at higher doses.[2] | N/A for this endpoint |
| Luteolin | 477 µg/kg (causes 43.8% mortality in zebrafish embryos) | Zebrafish Embryo | Developmental toxicity observed at higher doses.[2] | N/A for this endpoint |
| Flavonoid Rich Fraction of Monodora tenuifolia | > 5000 | Mouse | No sign of toxicity or mortality up to the highest dose.[3] | Unclassified |
Note: The Globally Harmonized System (GHS) for classification and labeling of chemicals categorizes substances based on their LD50 values. An LD50 > 2000 mg/kg generally falls into Category 5 ("may be harmful if swallowed") or is considered unclassified, indicating low acute toxicity.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vivo acute oral toxicity of a compound like this compound, based on the OECD Guidelines for the Testing of Chemicals.[4][5][6]
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is used to identify a dose that causes signs of toxicity but no mortality.
-
Animals: Healthy, young adult rodents (rats or mice), typically females as they are often slightly more sensitive.[6] Animals are acclimatized for at least 5 days before the study.
-
Housing: Animals are housed in standard cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[6] They have free access to standard laboratory diet and water.
-
Dose Administration: The test substance is administered orally by gavage.[6] An aqueous solution is preferred, but a solution in oil (e.g., corn oil) can be used if the substance is not water-soluble.[6] The volume administered should not exceed 1 ml/100 g body weight for rodents (2 ml/100 g for aqueous solutions).[6]
-
Procedure:
-
A starting dose of 300 mg/kg is typically used.
-
A single animal is dosed. If the animal survives, four more animals are dosed sequentially at the same level.
-
If all animals survive with no clear signs of toxicity, the study is repeated at a higher dose level (e.g., 2000 mg/kg).
-
If the first animal dies, the study is repeated at a lower dose level (e.g., 50 mg/kg).
-
-
Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to gross necropsy.
Blood Biochemistry and Hematology
To assess for target organ toxicity, blood samples are collected at the end of the observation period.
-
Blood Collection: Blood is collected via cardiac puncture or from the abdominal aorta under anesthesia.
-
Hematology: Parameters to be analyzed include red blood cell count, white blood cell count (with differential), hemoglobin concentration, hematocrit, and platelet count.
-
Clinical Biochemistry: Serum is analyzed for markers of liver function (alanine aminotransferase, aspartate aminotransferase, alkaline phosphatase), kidney function (urea, creatinine), and other relevant markers (e.g., glucose, total protein, albumin).[3]
Histopathological Examination
To identify microscopic changes in tissues, organ samples are collected.
-
Tissue Collection: Key organs such as the liver, kidneys, spleen, heart, and lungs are collected during necropsy.
-
Processing: Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Analysis: A qualified pathologist examines the slides for any pathological changes.
Visualizing the Experimental Workflow and Potential Mechanisms
The following diagrams, created using the DOT language, illustrate the experimental workflow for in vivo toxicity assessment and a generalized signaling pathway that could be affected by flavonoid compounds.
Caption: Experimental Workflow for Acute Oral Toxicity Testing.
References
- 1. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Flavanone-Based Compounds in Clinical Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial data for three prominent flavanone-based compounds: naringenin, hesperetin, and eriodictyol. Flavanones, a class of flavonoids abundant in citrus fruits, have garnered significant interest in the scientific community for their potential therapeutic applications, including antioxidant, anti-inflammatory, and cardioprotective effects. This document summarizes the available quantitative data from human clinical trials to aid in the evaluation of their drug development potential.
Naringenin: Clinical Trial Insights
Naringenin has been the subject of clinical investigation primarily focusing on its safety, tolerability, and pharmacokinetic profile. A key study, a single ascending dose randomized controlled trial (NCT03582553), provides valuable quantitative data.[1][2]
Quantitative Clinical Data for Naringenin
| Parameter | 150 mg Dose | 600 mg Dose | Source |
| Maximum Concentration (Cmax) | 15.76 ± 7.88 µM | 48.45 ± 7.88 µM | [1][2] |
| Time to Peak (Tmax) | 3.17 ± 0.74 h | 2.41 ± 0.74 h | [1][2] |
| Area Under the Curve (AUC0-24h) | 67.61 ± 24.36 µM·h | 199.06 ± 24.36 µM·h | [2] |
| Half-life (t1/2) | 3.0 h | 2.65 h | [1][2] |
| Safety | No relevant adverse events or changes in blood safety markers were reported at doses ranging from 150 mg to 900 mg.[1][2] |
Experimental Protocol: Single Ascending Dose Trial of Naringenin
A randomized, double-blind, placebo-controlled, single ascending dose crossover trial was conducted to evaluate the safety and pharmacokinetics of naringenin. Healthy adult participants received single oral doses of 150 mg, 300 mg, 600 mg, and 900 mg of a naringenin extract from Citrus sinensis, or a placebo.[1][2] Blood samples were collected at baseline and at various time points up to 24 hours post-dosing to determine the serum concentrations of naringenin and its metabolites.[2] Safety was assessed by monitoring adverse events and clinical laboratory parameters.
Hesperetin: Focus on Cardiovascular Health
Clinical research on hesperetin, often administered as its glycoside hesperidin, has primarily investigated its impact on cardiovascular risk factors. A systematic review and meta-analysis of randomized controlled trials provides a summary of its efficacy.
Quantitative Clinical Data for Hesperetin
| Parameter | Dosage | Effect | Source |
| Systolic Blood Pressure (SBP) | ~1000 mg/day | Significant reduction | |
| Diastolic Blood Pressure (DBP) | 450 mg/day | Trend towards reduction | |
| Total Cholesterol (TC) | 1000 mg/day | Significant reduction | |
| LDL Cholesterol | 1000 mg/day | Significant reduction | |
| Triglycerides (TG) | 1000 mg/day | Significant reduction | |
| Fasting Blood Glucose (FBG) | >6 weeks duration | Effective in decreasing levels | |
| Insulin Levels | >8 weeks duration | Effective in decreasing levels | |
| Safety | Generally well-tolerated in the reviewed studies. |
Experimental Protocol: Meta-Analysis of Hesperidin Supplementation
This analysis included randomized controlled trials investigating the effects of hesperidin supplementation on cardiovascular risk factors in adults. The duration of the interventions in the included studies ranged from 3 to 12 weeks, with daily dosages of hesperidin typically between 292 mg and 1000 mg. The primary outcomes analyzed were changes in lipid profiles, blood pressure, and markers of glucose metabolism.
Eriodictyol: Preclinical Promise Awaiting Clinical Validation
While naringenin and hesperetin have entered the clinical research arena, data for eriodictyol is predominantly from preclinical studies. These in vitro and animal models suggest a range of promising therapeutic activities, including neuroprotective, anti-inflammatory, and antioxidant effects.
Preclinical Findings for Eriodictyol
-
Neuroprotection: Preclinical studies suggest that eriodictyol may offer neuroprotective benefits.
-
Anti-inflammatory and Antioxidant Activity: In vitro and animal studies have demonstrated the anti-inflammatory and antioxidant properties of eriodictyol.
A clinical trial (NCT02627547) was designed to investigate the bioavailability of several flavanones, including eriodictyol, in endurance-trained individuals.[2] However, to date, the specific quantitative pharmacokinetic data for eriodictyol from this study have not been published. Therefore, a direct comparison of eriodictyol with naringenin and hesperetin based on human clinical trial data is not currently possible. Further clinical research is needed to establish the safety, efficacy, and pharmacokinetic profile of eriodictyol in humans.
Signaling Pathways of Flavanones
Flavanones exert their biological effects through the modulation of various cellular signaling pathways. Their antioxidant and anti-inflammatory properties are often attributed to their interaction with pathways such as the Nrf2/ARE and NF-κB pathways.
Conclusion
Naringenin and hesperetin have demonstrated favorable safety profiles in early-phase clinical trials, with emerging evidence for their efficacy in modulating cardiovascular risk factors. Quantitative pharmacokinetic data are available for naringenin, providing a basis for dose selection in future studies. Hesperetin has shown promise in improving lipid profiles and blood pressure at specific dosages. In contrast, the clinical development of eriodictyol is still in its nascent stages, with a clear need for human trials to validate the promising preclinical findings. Researchers and drug developers should consider the existing clinical evidence for naringenin and hesperetin while recognizing the potential of eriodictyol as a candidate for future clinical investigation. Continued research is essential to fully elucidate the therapeutic utility of these flavanone-based compounds.
References
Safety Operating Guide
Prudent Disposal of Euchrestaflavanone A in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Euchrestaflavanone A, a bioactive flavonoid compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for the disposal of similar flavonoid and organic compounds.
I. Quantitative Data for Flavonoids
| Parameter | Compound Class | Value | Classification/Remarks |
| Acute Oral Toxicity (LD50) | Citroflavonoids | > 2000 mg/kg (in rats)[1] | Classified as low-risk substances according to OECD guidelines.[1] |
| Acute Oral Toxicity (LD50) | Naringin | 2000 mg/kg (in rodents)[2] | |
| Acute Oral Toxicity (LD50) | Flavonoid-rich fraction of Monodora tenuifolia | > 5000 mg/kg (in mice)[3] | |
| Cytotoxicity (IC50) | Quercetin | 219.44 ± 7.22 µM (on cell lines)[1] | |
| Anti-platelet Aggregation (IC50) | Fisetin | 22 µM (Arachidonic acid-induced)[4] | Demonstrates biological activity at micromolar concentrations. |
| Anti-platelet Aggregation (IC50) | Kaempferol | 20 µM (Arachidonic acid-induced)[4] | Demonstrates biological activity at micromolar concentrations. |
| Anti-platelet Aggregation (IC50) | Quercetin | 13 µM (Arachidonic acid-induced)[4] | Demonstrates biological activity at micromolar concentrations. |
II. Experimental Protocols: Disposal Procedures
The following step-by-step procedures are recommended for the safe disposal of this compound waste in a laboratory environment. These protocols are designed to minimize risk to personnel and the environment.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all components of the waste stream containing this compound. This includes pure compound, solutions in organic solvents, aqueous solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused this compound powder, contaminated consumables.
-
Organic Solvent Waste: Solutions of this compound in flammable or halogenated solvents.
-
Aqueous Waste: Solutions of this compound in water or buffers.
-
2. Waste Containment:
-
Select Appropriate Containers: Use chemically resistant containers with secure, tight-fitting lids. For organic solvent waste, use containers approved for flammable liquids.
-
Label Containers Clearly: All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations.
-
The primary hazard(s) (e.g., "Flammable," "Toxic").
-
The date of accumulation.
-
3. Disposal of this compound Waste:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, labeled, and sealed container.
-
Store the container in a designated hazardous waste accumulation area, away from heat and ignition sources.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
-
Organic Solvent Waste:
-
Pour solutions of this compound in organic solvents into a designated, labeled waste solvent container.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
Keep the container tightly sealed when not in use.
-
Store in a well-ventilated area, such as a fume hood or a designated solvent waste cabinet.
-
Arrange for disposal through your institution's EHS office.
-
-
Aqueous Waste:
-
Do not pour aqueous solutions of this compound down the drain. While flavonoids are natural products, their effects on aquatic life are not fully characterized.
-
Collect aqueous waste in a designated, labeled container.
-
Arrange for disposal through your institution's EHS office.
-
4. Decontamination of Labware:
-
Reusable Labware: Wash contaminated glassware and equipment with an appropriate solvent (e.g., ethanol or acetone) to remove residues of this compound. Collect the solvent rinse as organic solvent waste. Follow with a standard laboratory detergent wash.
-
Disposable Labware: Dispose of all single-use plasticware, gloves, and other consumables contaminated with this compound as solid hazardous waste.
III. Mandatory Visualizations
A. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound waste.
B. Signaling Pathway: Anti-Thrombotic Action of this compound
This compound has been shown to exhibit anti-thrombotic properties by inhibiting collagen-induced platelet activation.[5] The following diagram depicts a simplified signaling pathway illustrating this inhibitory effect.
Caption: Inhibition of collagen-induced platelet activation by this compound.
References
- 1. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound can attenuate thrombosis through inhibition of collagen-induced platelet activation -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
